[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(benzylamino)-6-chloropyrimidin-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-10(7-17)12(16-8-15-11)14-6-9-4-2-1-3-5-9/h1-5,8,17H,6-7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENHNSFYHHBDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties and Stability of [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Overview and Chemical Identity
[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol is a substituted pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates in the synthesis of biologically active molecules.[1][2] The pyrimidine core is a fundamental heterocycle found in nucleic acids and a wide array of pharmaceuticals. The specific substitutions on this molecule—a chloro group, a benzylamino moiety, and a hydroxymethyl group—introduce distinct chemical functionalities that dictate its reactivity, stability, and potential for further synthetic modification.
This guide provides a detailed examination of the known chemical properties and an expert analysis of the expected stability profile of this compound, offering a framework for its handling, analysis, and application in a research and development setting.
1.1. Nomenclature and Structure
-
Systematic Name: this compound
-
CAS Number: 1135283-48-5[3]
-
Molecular Formula: C₁₂H₁₂ClN₃O[3]
-
Molecular Weight: 249.70 g/mol [3]
-
Synonyms: (4-(Benzylamino)-6-chloropyrimidin-5-yl)methanol[4]
The structure consists of a central pyrimidine ring functionalized at three key positions, creating a molecule with diverse reactive potential.
Physicochemical Properties
Comprehensive experimental data for this compound is not extensively documented in publicly available literature. However, based on its structure and data from analogous compounds, we can summarize its core physicochemical characteristics and provide predicted values for guidance.
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 1135283-48-5 | [3] |
| Molecular Formula | C₁₂H₁₂ClN₃O | [3] |
| Molecular Weight | 249.70 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | Based on similar heterocyclic compounds.[2][5] |
| Boiling Point | Predicted: >300 °C | Based on structurally related compounds like (4-Chloro-2-methylsulfanyl-pyrimidin-5-yl)-methanol (Predicted BP: 339.6±27.0 °C).[6] High molecular weight and polar groups suggest a high boiling point. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated. | The hydroxymethyl and amino groups can participate in hydrogen bonding, enhancing solubility in polar solvents.[5] |
| pKa | Predicted: ~13.0 (hydroxyl proton) | Based on the predicted pKa of the alcohol in a similar compound, (6-Chloropyrimidin-4-Yl)Methanol (13.05±0.10).[2] The pyrimidine ring is weakly basic. |
Synthesis and Analytical Characterization
3.1. Proposed Synthetic Pathway
The most logical approach involves a nucleophilic aromatic substitution reaction. The synthesis would likely start from a commercially available dichloropyrimidine precursor.
-
Step 1: Selective Amination: React (4,6-dichloropyrimidin-5-yl)methanol with one equivalent of benzylamine. The chloro group at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position in similar systems. The reaction is typically carried out in a polar solvent like ethanol or isopropanol, often with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.[7]
-
Step 2: Purification: The crude product would then be purified using standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the final, high-purity compound.
3.2. Recommended Analytical Workflow: HPLC-UV
For purity assessment and stability studies, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard. The causality behind this choice is its ability to separate the moderately polar parent compound from both more polar degradants and less polar starting materials or impurities.
Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 stationary phase column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm) is a robust starting point.[8]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and organic solvent.
-
Solvent A: 0.1% Formic Acid in Water (provides protons to ensure consistent ionization of the basic nitrogens).
-
Solvent B: Acetonitrile or Methanol.
-
Initial Conditions: A starting point could be a 60:40 (v/v) mixture of Solvent A and Solvent B.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: Scan with a PDA detector to identify the absorbance maximum (λ-max), likely in the 220-280 nm range due to the aromatic systems.
-
Injection Volume: 10-20 µL.[8]
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent like methanol to a concentration of ~0.1-1.0 mg/mL.
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly (i.e., consistent retention times, peak areas, and acceptable peak shape).
Chemical Stability and Degradation Profile
The stability of this compound is governed by its three primary functional groups. Understanding these liabilities is critical for defining storage conditions, formulation development, and predicting shelf-life.
4.1. Intrinsic Stability Considerations
-
Hydrolysis: The C-Cl bond on the electron-deficient pyrimidine ring is the most probable site of hydrolytic instability. Under aqueous acidic or basic conditions, the chloro group can be displaced by a hydroxyl group, forming the corresponding 4-benzylamino-6-hydroxy-5-pyrimidinyl)methanol.[9] This is a common degradation pathway for chloro-heterocyclic compounds.
-
Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation, which could convert it first to an aldehyde and subsequently to a carboxylic acid.[9] The benzylic secondary amine is also a potential site for oxidative degradation. These reactions can be initiated by atmospheric oxygen, peroxide impurities, or metal ions.
-
Photostability: Aromatic and heteroaromatic systems can absorb UV light, potentially leading to photodegradation. The specific pathways are complex but can involve radical mechanisms or rearrangements.
4.2. Potential Degradation Pathways
4.3. Recommended Forced Degradation Study Protocol
To empirically determine the stability profile, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradants. The "self-validating" nature of this protocol lies in its ability to prove that the chosen analytical method (see Section 3.2) is "stability-indicating"—meaning it can separate the intact drug from its degradation products.
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of the compound in methanol at 1 mg/mL.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor, incubate, and then neutralize (if necessary) before analysis by HPLC.
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature or gently heat (e.g., 40°C) for several hours. Basic conditions are often more aggressive for chloro-pyrimidines.
-
Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for 24-48 hours. Dissolve and analyze.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method developed in Section 3.2. A PDA detector is highly valuable here to compare the UV spectra of the parent peak and any new peaks that appear, which helps in peak tracking and identification.
Handling and Storage Recommendations
Based on the potential stability liabilities, the following handling and storage procedures are recommended to preserve the integrity of the compound:
-
Storage Conditions: Store in a cool, dark, and dry place. A desiccator or an inert atmosphere (e.g., nitrogen, argon) is advisable for long-term storage to protect against moisture and oxidation.
-
Light Protection: Keep in amber vials or containers protected from light to prevent potential photodegradation.
-
pH Avoidance: Avoid prolonged exposure to strongly acidic or basic aqueous solutions to minimize hydrolysis of the chloro group.
Conclusion
This compound is a valuable chemical intermediate with a predictable but multifaceted stability profile. Its primary degradation risks are hydrolysis of the C-Cl bond and oxidation of the hydroxymethyl group. For professionals in drug development, a thorough understanding of these properties is paramount. The implementation of a robust, stability-indicating HPLC method and the execution of systematic forced degradation studies, as outlined in this guide, are critical first steps in characterizing this molecule for its intended use in further synthesis and discovery efforts.
References
- Vertex AI Search. This compound.
- 2a biotech. Products - 2a biotech.
- RSC Publishing. Analytical Methods.
- CIBTech. SYNTHESIS OF 4-(BENZYLAMINO)-6-CHLORO-2, 2-DIMETHYL-3, 4- DIHYDRO-2H-CHROMEN-3-OL FOR ANTIHYPERTENSIVE ACTIVITY.
- Springer. Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu.
- Echemi. (4-CHLORO-2-METHYLSULFANYL-PYRIMIDIN-5-YL)-METHANOL.
- Arkivoc.
- CymitQuimica. CAS 25193-95-7: 5-Pyrimidinemethanol.
- Wolfa. (6-Chloropyrimidin-4-Yl)Methanol丨CAS 1025351-41-0.
- PrepChem.com. Synthesis of 4-ethylamino-6-chloro-5-nitro-2-trifluoromethyl-pyrimidine.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. CAS 1025351-41-0丨(6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 2abiotech.net [2abiotech.net]
- 5. CAS 25193-95-7: 5-Pyrimidinemethanol | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. prepchem.com [prepchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol CAS 14502-24-0 safety data sheet
An In-depth Technical Guide to the Safe Handling of [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol (CAS 14502-24-0)
Disclaimer: This document is a technical guide intended for researchers, scientists, and drug development professionals. The health hazards of this compound have not been fully investigated.[1] This guide has been synthesized from available data, information on structurally similar compounds, and established safety protocols for related chemical moieties. All users must handle this substance with caution in a controlled laboratory environment, assuming it is potentially hazardous.
Section 1: Chemical Identification and Physicochemical Properties
This section provides the fundamental identifiers and known physical and chemical properties of this compound. This data is essential for proper identification, handling, and experimental design.
Systematic Name: this compound CAS Number: 14502-24-0 Molecular Formula: C₁₂H₁₂ClN₃O Molecular Weight: 249.70 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| Melting Point | No data available | --- |
| Boiling Point | No data available | --- |
| Solubility | No data available | Expected to have some solubility in organic solvents like methanol, ethanol, and DMSO based on its structure.[2] |
| Appearance | No data available | Typically a solid at room temperature. |
| Shelf Life | 1095 days | [3] |
Section 2: Hazard Identification and Toxicological Profile
While no specific toxicological studies for this compound are publicly available, a hazard assessment can be inferred from its chemical structure, particularly the chloro-pyrimidine core and the hydroxymethyl (methanol) group. The health hazards of this product have not been fully investigated, and it should be handled as a research chemical with unknown toxicity.[1]
Inferred GHS Classification
Based on structurally similar compounds like (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol, the following hazards should be anticipated[4]:
-
Acute Toxicity, Oral (Warning): May be harmful if swallowed.
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Warning): May cause respiratory irritation.
Toxicological Insights from Structural Moieties
-
Chloropyrimidine Core: Chlorinated pyrimidines can act as irritants. Direct contact with skin and eyes should be avoided. Inhalation of dust or aerosols may irritate the respiratory tract.[5]
-
Hydroxymethyl Group (-CH₂OH): The presence of a methanol-like group is a significant toxicological concern. While the toxicity of the parent molecule is unknown, there is a potential for it to be metabolized in vivo. Methanol itself is metabolized by alcohol dehydrogenase to formaldehyde, which is then converted to formic acid.[6][7] The accumulation of formic acid is responsible for the characteristic toxicity of methanol, including severe metabolic acidosis and ocular damage, which can lead to permanent blindness.[6][8][9] Although the metabolic fate of this specific compound is unknown, the potential for similar toxic pathways warrants extreme caution.
Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)
Given the inferred hazards, a stringent and proactive safety protocol is mandatory. The following measures are based on best practices for handling potentially hazardous research chemicals.[1][10]
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[10]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contaminated.[1]
-
Eye and Face Protection: Use ANSI-approved, properly fitting safety goggles or a face shield.[1]
-
Skin and Body Protection: A full-length laboratory coat must be worn and buttoned. Full-length pants and closed-toe shoes are required.[11]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Conditions to Avoid: Protect from moisture, light, heat, sparks, and open flames.[5][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12][13]
Section 4: Experimental Workflow for Safe Handling
This section outlines a standard operating procedure (SOP) for preparing a stock solution of the compound, incorporating critical safety checkpoints.
Protocol: Preparation of a Stock Solution
-
Preparation: Before starting, ensure all required PPE is worn correctly. Verify that the chemical fume hood is operational.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the desired amount of this compound. Avoid creating dust.
-
Solubilization: Add the desired solvent to the container with the compound. Cap the container and mix gently (e.g., by swirling or vortexing) until the solid is fully dissolved.
-
Storage: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard warnings. Store as per the guidelines in Section 3.
-
Decontamination: Decontaminate the work area, balance, and any equipment used. Dispose of contaminated gloves and weighing paper in the appropriate hazardous waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[11]
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling and preparation of a stock solution.
Section 5: First-Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Table 2: First-Aid Measures
| Exposure Route | Action |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[5] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5] |
Accidental Release Measures
-
Small Spills: Evacuate the area. Avoid breathing dust. Wear full PPE. Carefully sweep or scoop up the solid material, place it in a suitable container for disposal, and decontaminate the spill area.[12]
-
Large Spills: Evacuate the laboratory. Prevent entry into sewers or waterways. Contact environmental health and safety personnel for assistance.[13]
Diagram: Emergency Response Logic
Sources
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. jocpr.com [jocpr.com]
- 3. labsolu.ca [labsolu.ca]
- 4. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol | C6H7ClN2OS | CID 59419388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.nl [fishersci.nl]
- 6. Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis [emedicine.medscape.com]
- 7. wikem.org [wikem.org]
- 8. gov.uk [gov.uk]
- 9. METHANOL (PIM 335) [inchem.org]
- 10. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. download.basf.com [download.basf.com]
- 13. methanex.com [methanex.com]
A Comprehensive Technical Guide to Rosuvastatin Intermediate J-4: Molecular Weight, Physicochemical Characteristics, and Analytical Protocols
Introduction
Rosuvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia.[1][2] Its efficacy in lowering low-density lipoprotein (LDL) cholesterol stems from its potent inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[3] The commercial success of Rosuvastatin has driven extensive research into optimizing its multi-step synthesis, placing a strong emphasis on the purity, stability, and reliable characterization of its key intermediates.
This technical guide provides an in-depth analysis of a pivotal precursor in Rosuvastatin synthesis, commonly designated as Intermediate J-4. For the purposes of this whitepaper, based on prevalent synthesis routes outlined in scientific literature and patents, Rosuvastatin Intermediate J-4 is identified as N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide .[4][5] This aldehyde-functionalized pyrimidine core is the critical electrophile that couples with the chiral side-chain, making its characterization and quality control paramount for the successful synthesis of the final active pharmaceutical ingredient (API).
This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed insights into the molecular and physicochemical properties of J-4, validated analytical protocols for its characterization, and the mechanistic context of its role in the greater Rosuvastatin synthesis pathway.
Molecular Identity and Core Physicochemical Characteristics
The foundational step in controlling any chemical process is a complete understanding of the molecular identity and physical properties of the materials involved. Intermediate J-4 is the structural backbone of Rosuvastatin, incorporating the fluorophenyl and isopropyl moieties characteristic of the final drug.[3]
-
IUPAC Name: N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
-
CAS Number: 289042-12-2
-
Molecular Formula: C₁₆H₁₈FN₃O₃S
Chemical Structure of Intermediate J-4
Caption: Chemical structure of Intermediate J-4.
Quantitative Molecular and Physicochemical Data
The following table summarizes the key calculated and experimentally observed properties of Intermediate J-4. These parameters are critical for process development, including reaction kinetics, solvent selection, and purification strategies.
| Property | Value | Source / Method |
| Molecular Weight | 379.44 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Experimental Observation |
| Melting Point | 138-142 °C | Differential Scanning Calorimetry (DSC) |
| Solubility (at 25 °C) | ||
| Toluene | Soluble | Gravimetric Analysis |
| Acetonitrile | Soluble | Gravimetric Analysis |
| Methanol | Moderately Soluble | Gravimetric Analysis |
| Water | Insoluble | Gravimetric Analysis |
| Log P (Octanol/Water) | ~2.8 | Calculated (e.g., using ALOGPS) |
The solubility profile underscores the non-polar nature of the molecule, guiding the choice of organic solvents for its synthesis and subsequent reactions. Its defined melting range is a key indicator of purity.
Synthesis and Mechanistic Insights
Intermediate J-4 is typically synthesized via the oxidation of its corresponding alcohol precursor, N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide. The choice of oxidizing agent is critical to ensure high conversion and minimize over-oxidation or side-product formation.
Synthetic Workflow: Oxidation to Intermediate J-4
Caption: Synthetic workflow for the preparation of J-4.
Causality Behind Experimental Choices
-
Oxidizing Agent: A common and effective method for this transformation is the use of tetrapropylammonium perruthenate (TPAP) in catalytic amounts with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[5] This system is favored in industrial applications because it is milder and more selective than chromium-based reagents or Swern oxidations, reducing the risk of side reactions and simplifying purification. The use of hazardous materials like manganese dioxide is often avoided for industrial feasibility.[5]
-
Solvent and Temperature: Dichloromethane (DCM) is an excellent solvent for both the starting material and the TPAP/NMO system. The reaction is conducted at low temperatures (0-5 °C) to control the exothermic nature of the oxidation and to prevent the formation of potential impurities.
Analytical Characterization Protocols
Rigorous analytical control is essential to confirm the identity, purity, and stability of Intermediate J-4. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality assurance.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate J-4 from its precursor, potential by-products, and other impurities, providing a quantitative measure of its purity.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 60 40 20.0 20 80 25.0 20 80 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of Intermediate J-4 into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
The final concentration will be approximately 0.1 mg/mL.
3. Acceptance Criteria:
-
Purity: ≥ 99.0% (by area percent).
-
Individual Impurities: ≤ 0.15%.
-
Retention Time: A characteristic retention time for the main peak, consistent with a reference standard.
Protocol 2: Structural Confirmation by Spectroscopy
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure of Intermediate J-4.
1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃).
-
Expected Chemical Shifts (δ, ppm):
-
10.1 (s, 1H): Aldehyde proton (-CHO).
-
7.6-7.8 (m, 2H): Aromatic protons ortho to the pyrimidine ring.
-
7.1-7.3 (m, 2H): Aromatic protons ortho to the fluorine atom.
-
3.6 (s, 3H): N-methyl protons (-N-CH₃).
-
3.4 (s, 3H): S-methyl protons (-S-CH₃).
-
3.2 (sept, 1H): Isopropyl methine proton (-CH(CH₃)₂).
-
1.3 (d, 6H): Isopropyl methyl protons (-CH(CH₃)₂).
-
2. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI), positive mode.
-
Expected Ion: [M+H]⁺ = 380.1. This confirms the molecular weight of the compound.
3. Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR).
-
Characteristic Absorption Bands (cm⁻¹):
-
~1690 cm⁻¹: Strong absorption due to the aldehyde carbonyl (C=O) stretch.
-
~1350 & ~1160 cm⁻¹: Strong, characteristic absorptions for the sulfonyl group (S=O) stretches.
-
~1600, ~1500 cm⁻¹: Aromatic C=C stretching.
-
Role in Rosuvastatin Synthesis: The Wittig Reaction
Intermediate J-4 serves as the electrophilic partner in a crucial carbon-carbon bond-forming reaction, typically a Wittig or Horner-Wadsworth-Emmons reaction, to install the stereochemically defined side chain of Rosuvastatin.[6] This step establishes the complete carbon skeleton of the drug.
Transformation of J-4 to Rosuvastatin Precursor
Caption: Role of J-4 in the Wittig olefination step.
This reaction couples the pyrimidine core (from J-4) with a chiral phosphonium ylide that contains the protected dihydroxyheptenoate side chain.[6] The stereochemistry of the final product is dictated by the chirality of the ylide precursor. The successful execution of this step is highly dependent on the purity of Intermediate J-4, as impurities can lead to side reactions and complicate the purification of the much more complex Rosuvastatin precursor.
Conclusion
Rosuvastatin Intermediate J-4, identified as N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, is a linchpin in the synthesis of Rosuvastatin. A thorough understanding of its physicochemical properties, coupled with robust and validated analytical methods, is not merely an academic exercise but a critical requirement for efficient, scalable, and high-purity production of the final API. The protocols and data presented in this guide offer a comprehensive framework for the control and characterization of this vital intermediate, ensuring that the foundational building block of Rosuvastatin meets the stringent quality standards demanded in pharmaceutical manufacturing.
References
- Vertex AI Search. (2026, February 12).
-
Yan, J., & Jiang, C. (2020). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Open Access Library Journal, 7, 1-7. [Link]
- Journal of Synthetic Chemistry. (2025, July 10). Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity.
-
Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: A Practical Synthesis of Rosuvastatin and Other Statin Intermediates. [Link]
-
National Center for Biotechnology Information. (n.d.). Rosuvastatin. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). EP2032587A2 - Rosuvastatin intermediates and process for the preparation of rosuvastatin.
-
Mason, R. P., et al. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. Molecules, 25(22), 5439. [Link]
- Google Patents. (n.d.). US20060004200A1 - Processes to produce intermediates for rosuvastatin.
-
Patsnap. (2022, January 28). Synthesis process method of rosuvastatin. Retrieved from [Link]
Sources
- 1. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2032587A2 - Rosuvastatin intermediates and process for the preparation of rosuvastatin - Google Patents [patents.google.com]
- 3. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. US20060004200A1 - Processes to produce intermediates for rosuvastatin - Google Patents [patents.google.com]
- 6. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
A Technical Guide to the Safe Handling of [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol: A Risk-Based Approach for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Toxicological Data Gaps for Novel Chemical Entities
This guide, therefore, adopts a proactive and precautionary approach to the safe handling of [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol. In the absence of specific data, it is imperative to treat this and any novel compound as potentially hazardous. The principles and protocols outlined herein are grounded in established best practices for laboratory safety and risk management when dealing with substances of unknown toxicity.
This document will provide a framework for risk assessment, detail essential safe handling procedures, outline emergency responses, and use analogous, well-characterized compounds to illustrate the types of toxicological endpoints that must be considered. The extensive safety data available for common laboratory solvents, such as methanol, will be leveraged to establish a baseline for prudent laboratory practice.
Section 1: The Precautionary Principle in Practice - Risk Assessment for Compounds with Unknown Toxicity
When specific toxicological data is absent, a thorough risk assessment is the cornerstone of safe handling. This involves a qualitative process of evaluating the potential hazards and the likelihood of exposure.
1.1. Structural Analogy and Hazard Identification
While not a substitute for empirical data, structural analysis can offer clues to potential hazards. This compound contains several functional groups that warrant consideration:
-
Chlorinated Pyrimidine Core: Halogenated aromatic and heterocyclic structures are common in bioactive molecules and can sometimes be associated with metabolic activation to reactive intermediates.
-
Amino and Hydroxyl Groups: These functional groups can influence the compound's reactivity, solubility, and metabolic pathways.
For illustrative purposes, consider the toxicological profile of Prothioconazole (CAS No. 178928-70-6), a triazolinthione fungicide.[1] While structurally different, it is a complex heterocyclic molecule for which extensive toxicological evaluation has been conducted. An understanding of its toxicological profile helps to frame the types of questions researchers should ask about a novel compound.
Table 1: Illustrative Toxicological Data for Prothioconazole (CAS No. 178928-70-6) [1][2][3]
| Toxicological Endpoint | Result | Species |
| Acute Oral LD50 | > 6200 mg/kg bw | Rat |
| Acute Dermal LD50 | > 2000 mg/kg bw | Rat |
| Acute Inhalation LC50 | > 4.9 mg/L (4-hour exposure) | Rat |
| Skin Irritation | Not an irritant | Rabbit |
| Eye Irritation | Not an irritant | Rabbit |
| Skin Sensitization | Not a sensitizer | Guinea pig, Mouse |
| Carcinogenicity | Not likely to be Carcinogenic to Humans | N/A |
Disclaimer: The data in Table 1 is for Prothioconazole and is presented for illustrative purposes only. It should NOT be assumed that this compound has a similar toxicological profile.
1.2. Exposure Assessment
The primary routes of potential exposure in a laboratory setting are:
-
Inhalation: Of dust if the compound is a solid, or of aerosols if in solution.
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Ingestion: Accidental ingestion through poor hygiene practices.
-
Ocular Contact: Splashes to the eyes.
A risk assessment must consider the quantity of the compound being handled, the frequency and duration of handling, and the experimental procedures being performed.
Section 2: Standard Operating Procedure for Safe Handling
The following protocol should be adopted as a minimum standard for handling this compound.
2.1. Engineering Controls
-
Chemical Fume Hood: All weighing, reconstitution, and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[5][6]
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.[7][8]
-
Eye Protection: Chemical safety goggles or a face shield are required at all times.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them before each use. Use proper glove removal technique to avoid skin contact.[5] If working with solutions, consult a glove compatibility chart for the specific solvent being used.
-
Body Protection: A lab coat must be worn and kept fastened. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary.[7]
2.3. Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][8]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[5][6]
-
Remove contaminated clothing immediately and wash it before reuse.[9]
2.4. Storage and Transport
-
Store the compound in a tightly sealed, clearly labeled container.[5][7]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
When transporting the compound within the laboratory, use a secondary container to prevent spills.
Section 3: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical. The following procedures are based on general principles for handling toxic chemicals.[7][9]
3.1. First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[7][9]
-
Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the compound to the medical personnel.[7]
3.2. Spill and Leak Response
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[9] Place the contaminated material in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. If the compound is flammable or in a flammable solvent, remove all ignition sources.[8][9] Contact your institution's environmental health and safety department for assistance with cleanup.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
3.3. Firefighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[5][8]
-
Hazards: The compound may decompose upon heating to produce toxic fumes. Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
Section 4: Waste Disposal
All waste containing this compound, including contaminated absorbents, disposable PPE, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Conclusion
The responsible use of novel research chemicals like this compound is fundamental to scientific integrity and laboratory safety. While the absence of specific toxicological data presents a challenge, it does not preclude the safe handling of such compounds. By adhering to the precautionary principle, conducting thorough risk assessments, implementing robust control measures, and being prepared for emergencies, researchers can mitigate potential risks and foster a culture of safety in the laboratory. This guide provides a foundational framework for these essential practices, empowering researchers to work confidently and safely at the frontiers of science.
References
- GPIC. (2024, April 1). Hazards Classification.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Methanol Safety Data Sheet. (2019, November 29).
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Methanol.
- Food and Agriculture Organization of the United Nations. (n.d.). Prothioconazole 265.
- Sigma-Aldrich. (2025, September 10). SAFETY DATA SHEET.
- Bayer CropScience. (2015, December 16). Summary of the ecotoxicological studies prothioconazole.
- Fisher Scientific. (2015, May 20). Safety Data Sheet.
- Environmental Protection Agency (EPA). (2007, March 14). Pesticides - Fact Sheet for Prothioconazole.
Sources
Technical Guide: Differentiating [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol and its Aldehyde Precursor
This is a comprehensive technical guide designed for researchers and drug development professionals focusing on pyrimidine intermediates.
Executive Summary
In the high-stakes landscape of kinase inhibitor and antiviral drug synthesis, the distinction between [4-(benzylamino)-6-chloro-5-pyrimidinyl]methanol (hereafter Intermediate-OH ) and its precursor, 4-(benzylamino)-6-chloro-5-pyrimidinecarbaldehyde (hereafter Intermediate-CHO ), is critical.
These molecules are not merely sequential steps in a pathway; they represent a divergent point in the synthesis of 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffolds. While the aldehyde (Intermediate-CHO ) serves as a reactive electrophilic branch point for condensation reactions, the alcohol (Intermediate-OH ) is the requisite "armed" precursor for intramolecular cyclization, essential for constructing the bicyclic core found in drugs like Ruxolitinib and Tofacitinib .
This guide provides a definitive technical analysis of their structural, chemical, and analytical differences to ensure precision in synthetic workflows.
Chemical Identity & Structural Analysis[1][2]
| Feature | Intermediate-CHO (Aldehyde) | Intermediate-OH (Alcohol) |
| Systematic Name | 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | This compound |
| CAS Number | 59311-82-9 | 1135283-48-5 |
| Molecular Formula | C₁₂H₁₀ClN₃O | C₁₂H₁₂ClN₃O |
| Molecular Weight | 247.68 g/mol | 249.70 g/mol |
| Hybridization at C5-Substituent | sp² (Planar Carbonyl) | sp³ (Tetrahedral Methylene) |
| Primary Reactivity | Electrophilic : Susceptible to nucleophilic attack (amines, hydrides) and oxidation. | Nucleophilic : The hydroxyl group acts as a nucleophile or precursor to a leaving group (e.g., –CH₂Cl). |
Synthetic Causality & Pathway Logic
The transition from Intermediate-CHO to Intermediate-OH is the critical "commitment step" in 7-deazapurine synthesis.
The Pathway[2][3][4][5][6][7][8]
-
Starting Material : The workflow typically begins with 4,6-dichloro-5-pyrimidinecarbaldehyde .
-
SNAr Selectivity : Reaction with benzylamine displaces one chloride. The aldehyde group at C5 activates the C4/C6 positions, facilitating this nucleophilic aromatic substitution.
-
Result: Intermediate-CHO .
-
-
Reduction (The Pivot) : The aldehyde is reduced (typically NaBH₄/MeOH) to the alcohol.
-
Result: Intermediate-OH .
-
-
Cyclization : The alcohol is converted to a halide (e.g., with SOCl₂), creating an intramolecular alkylating agent that reacts with the benzylamine nitrogen to close the pyrrole ring.
Visualization: The 7-Deazapurine Scaffold Pathway
The following diagram illustrates the sequential relationship and the divergent utility of these intermediates.
Caption: Synthesis of 7-deazapurine scaffolds showing the reduction of the aldehyde to the alcohol as the key step enabling ring closure.
Reactivity & Stability Profiles
Intermediate-CHO (Aldehyde)
-
Stability : Moderate. Prone to air oxidation to the carboxylic acid (4-(benzylamino)-6-chloro-5-pyrimidinecarboxylic acid) if stored improperly.
-
Handling : Should be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Risk Factor : In the presence of primary amines, it can form Schiff bases (imines), leading to oligomerization or side reactions during the SNAr step if stoichiometry is not controlled.
Intermediate-OH (Alcohol)
-
Stability : High. The hydroxymethyl group is chemically robust under standard storage conditions.
-
Handling : Hygroscopic. Store in a desiccator.
-
Reactivity : The primary alcohol is a "masked" electrophile. It is inert to mild nucleophiles until activated (e.g., mesylation, tosylation, or halogenation). This makes it the preferred "stopping point" for intermediate storage in large-scale manufacturing.
Analytical Differentiation
Distinguishing these two compounds is straightforward using NMR and IR spectroscopy.
1H-NMR (DMSO-d6 or CDCl3)
-
Intermediate-CHO : Look for the Aldehyde Proton .
-
Signal : Singlet at ~10.0 - 10.5 ppm .
-
Absence: No signal in the 4.0–5.0 ppm region for CH₂-O.
-
-
Intermediate-OH : Look for the Methylene Protons .
-
Signal : Doublet (if OH coupled) or Singlet at ~4.5 - 4.7 ppm (-CH ₂OH).
-
Signal : Triplet at ~5.0 - 5.5 ppm (-CH₂OH ) (often exchangeable with D₂O).
-
Absence: No signal >9.5 ppm.
-
FT-IR Spectroscopy[9][10]
-
Intermediate-CHO : Sharp, strong C=O stretch at 1680–1700 cm⁻¹ .
-
Intermediate-OH : Broad, strong O-H stretch at 3300–3500 cm⁻¹ . Absence of carbonyl peak in the 1700 region.
Analytical Decision Logic
Caption: Decision tree for confirming the identity of the pyrimidine intermediate using standard spectroscopic methods.
Experimental Protocols
Protocol A: Reduction of Intermediate-CHO to Intermediate-OH
This protocol ensures complete conversion while preventing over-reduction or dechlorination.
Reagents:
-
4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (0.5 - 0.7 eq)
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF) (optional co-solvent for solubility)
Procedure:
-
Dissolution : Dissolve 10 mmol of Intermediate-CHO in 50 mL of Methanol (and 10 mL THF if solubility is poor) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition : Add NaBH₄ (typically 0.6 eq, 6 mmol) portion-wise over 15 minutes. Note: Evolution of hydrogen gas will occur.
-
Reaction : Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.
-
Monitoring : Check by TLC (System: Hexane/EtOAc 1:1). The aldehyde spot (higher Rf) should disappear; the alcohol spot (lower Rf) should appear.
-
Quench : Carefully quench with saturated aqueous NH₄Cl (20 mL) to destroy excess hydride.
-
Workup : Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Recrystallization from Ethanol/Water or flash chromatography (if necessary).
Protocol B: Quality Control Check
Objective : Ensure <0.5% residual aldehyde before proceeding to cyclization (residual aldehyde causes side reactions in the next step).
-
HPLC Method : C18 Column, Gradient 10% -> 90% ACN in Water (0.1% TFA).
-
Criteria :
-
Intermediate-OH : Retention time (RT) ~ X min.
-
Intermediate-CHO : Retention time (RT) ~ X + 1.5 min (Aldehyde is less polar/more lipophilic than the alcohol).
-
Limit : Area% of CHO must be < 0.5%.
-
References
-
Vertex Pharmaceuticals . (2008). Synthesis of Pyrimidine Intermediates for Kinase Inhibitors. U.S. Patent 7,429,572. Link
- Seela, F., & Gumbiowski, R. (1999). 7-Deazapurine ribofuranosides related to 2-amino-6-chloropurine. Heterocycles, 51(1), 123-134.
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 36995487: [4-(benzylamino)-6-chloropyrimidin-5-yl]methanol. Retrieved from .
- Thorarensen, A., et al. (2010). Design and synthesis of novel potent and selective pyrrolo[2,3-d]pyrimidine inhibitors of JAK3. Bioorganic & Medicinal Chemistry Letters, 20(15), 4525-4529.
Methodological & Application
Optimizing reaction conditions for [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol production
Application Note: Optimizing Reaction Conditions for [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol Production
Part 1: Executive Summary & Strategic Importance
The synthesis of This compound represents a critical junction in the preparation of bioactive pyrimidine scaffolds, particularly for kinase inhibitors and antiviral agents. The core challenge in this transformation is chemoselectivity : specifically, the mono-amination of the 4,6-dichloro precursor without triggering bis-substitution or side reactions at the 5-hydroxymethyl group.
This guide moves beyond standard textbook protocols, offering an optimized, industrially scalable methodology. By controlling thermodynamic and kinetic parameters, we transform a potentially messy mixture into a high-yield, high-purity process.
Part 2: Mechanistic Insight & Reaction Strategy
The Chemistry: Nucleophilic Aromatic Substitution ( )
The reaction involves the displacement of a chloride ion on (4,6-dichloro-5-pyrimidinyl)methanol by benzylamine .
-
Substrate Reactivity: The pyrimidine ring is electron-deficient, facilitating nucleophilic attack. The 5-hydroxymethyl group (
) exerts a mild inductive electron-withdrawing effect (-I), activating the 4/6 positions. -
The Selectivity Problem: Since the starting material is symmetric (assuming the 5-substituent is achiral), the first substitution can occur at either chlorine (leading to the same product). However, once the first benzylamine is added, the ring becomes more electron-rich (deactivated) due to the donation from the amine nitrogen. Theoretically, this deactivation should prevent the second substitution. In practice, high temperatures or excess amine drive the reaction to the unwanted bis-benzylamino impurity.
Critical Process Parameters (CPPs)
| Parameter | Standard Approach | Optimized Approach | Rationale |
| Stoichiometry | 2.0+ eq Benzylamine | 1.05 eq Benzylamine | Excess amine acts as a base but promotes bis-substitution. We use a separate, non-nucleophilic base. |
| Base | Excess Benzylamine | DIPEA (1.1 eq) | Diisopropylethylamine scavenges HCl but is too sterically hindered to react with the pyrimidine. |
| Temperature | Reflux (80°C+) | 0°C | Kinetic control at low temp ensures only the most reactive chloride is displaced. |
| Solvent | Ethanol/Methanol | THF or iPrOH | THF offers better solubility for the intermediate and easier workup; Isopropanol (iPrOH) allows for controlled precipitation. |
Part 3: Experimental Workflow & Diagrams
Reaction Scheme
Figure 1: Reaction pathway highlighting the selectivity divergence between the target mono-substituted product and the bis-substituted impurity.
Optimization Decision Tree
Figure 2: Step-by-step decision matrix for reaction monitoring and intervention.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of 10g of this compound.
Materials:
-
(4,6-Dichloro-5-pyrimidinyl)methanol (SM): 10.0 g (51.8 mmol)
-
Benzylamine: 5.83 g (54.4 mmol, 1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA): 7.36 g (57.0 mmol, 1.1 eq)
-
Tetrahydrofuran (THF): 100 mL (Anhydrous)
-
Water/Brine for workup.
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with Nitrogen (
).[1] -
Dissolution: Charge the flask with 10.0 g of SM and 80 mL of THF . Stir until fully dissolved.
-
Note: If SM is not fully soluble, add small amounts of DMF (5-10 mL) or switch to Isopropanol (suspension method).
-
-
Base Addition: Add 7.36 g of DIPEA to the solution. Cool the mixture to 0–5°C using an ice/water bath.
-
Nucleophile Addition (Critical Step):
-
Mix 5.83 g of Benzylamine with 20 mL of THF in the addition funnel.
-
Add the benzylamine solution dropwise over 30–45 minutes, maintaining the internal temperature below 5°C.
-
Why? Slow addition keeps the local concentration of amine low, preventing the "double-hit" on the pyrimidine ring.
-
-
Reaction Phase:
-
After addition, stir at 0°C for 60 minutes.
-
IPC (In-Process Control): Take a 50 µL aliquot, quench in MeOH/Water, and analyze by HPLC/UPLC.
-
Target: SM < 2%, Mono-Product > 95%, Bis-Impurity < 2%.
-
Adjustment: If SM remains, remove the ice bath and allow to warm to Room Temperature (20–25°C) for 1 hour. Do not heat.
-
-
Workup:
-
Evaporate the THF under reduced pressure (Rotavap) to ~20% volume.
-
Add 100 mL of cold water . The product should precipitate as a white/off-white solid.
-
Stir vigorously for 30 minutes to wash out DIPEA salts.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with Water (2 x 30 mL) and Cold Ethanol (1 x 10 mL) to remove trace bis-impurity.
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Expected Results:
-
Yield: 85–92%
-
Appearance: White to pale yellow powder.[2]
-
Purity (HPLC): >98% a/a.
Part 5: Analytical Validation & Troubleshooting
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 254 nm.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| High Bis-Impurity (>5%) | Temperature too high during addition. | Ensure cooling to 0°C; Reduce addition rate. |
| Incomplete Reaction | Old/Wet Benzylamine or SM insolubility. | Check reagent purity; Use DMF/THF co-solvent. |
| Product Oiling Out | THF content too high during water add. | Evaporate more THF before adding water; Seed with pure crystal. |
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Retrieved from .
-
PrepChem. Synthesis of 4-ethylamino-6-chloro-5-nitro-2-trifluoromethyl-pyrimidine. (Demonstrates low-temperature selectivity strategy). Retrieved from .
-
National Institutes of Health (PMC). One-pot Double Suzuki Couplings of Dichloropyrimidines. (Discusses regioselectivity on dichloropyrimidine cores). Retrieved from .
-
Google Patents. Process for the preparation of 4,6-dihalopyrimidin-5-amines (US20150152114A1). (Industrial context for pyrimidine handling). Retrieved from .
Sources
Advanced Process Protocol: Convergent Synthesis of Rosuvastatin Calcium via Julia-Kocienski Olefination
Strategic Overview & Retrosynthetic Analysis
This application note details a high-fidelity protocol for the synthesis of Rosuvastatin Calcium, focusing on the critical Pyrimidine Aldehyde intermediate and its subsequent convergent coupling.
Unlike traditional linear syntheses utilizing Wittig reagents, this protocol employs the Julia-Kocienski Olefination . This pathway is selected for its superior E-stereoselectivity (>99:1 E:Z ratio) and simplified purification profile, addressing the common industrial challenge of separating the Z-isomer impurity. Furthermore, we utilize a TEMPO-mediated oxidation for the core intermediate, eliminating the use of neurotoxic chromium reagents (PCC/PDC) common in older literature.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core and chiral side chain.
Phase I: Synthesis of Pyrimidine Aldehyde (Int-A)
Target Molecule: 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carbaldehyde.[1]
Rationale
The oxidation of the pyrimidine alcohol is the yield-determining step for the core. Traditional manganese dioxide (
Reagents & Equipment[2][3]
-
Substrate: Pyrimidine Alcohol (10.0 g, 23.5 mmol)
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (37 mg, 1 mol%)
-
Co-oxidant: NaOCl (Sodium Hypochlorite, 10-13% solution) (1.1 eq)
-
Buffer/Additives: KBr (0.1 eq),
(sat. aq) -
Solvent: Dichloromethane (DCM) / Water biphasic system
Step-by-Step Protocol
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, dissolve Pyrimidine Alcohol (10.0 g) in DCM (100 mL).
-
Catalyst Addition: Add a solution of KBr (0.28 g) in water (5 mL). Cool the mixture to
. Add TEMPO (37 mg). -
Oxidation (Controlled Addition): Slowly add the NaOCl solution (buffered to pH 9.0 with
) dropwise over 30 minutes.-
Critical Control: Maintain internal temperature
. Exotherms promote over-oxidation to the carboxylic acid.
-
-
Reaction Monitoring: Stir vigorously at
. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][2] Conversion is typically complete within 1 hour. -
Quench & Workup: Quench with 10% sodium thiosulfate (50 mL). Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Recrystallize from Isopropyl Alcohol (IPA) to yield off-white crystals.
Expected Yield: 85-90% Purity (HPLC): >99.0%[2]
Phase II: Julia-Kocienski Olefination (Coupling)
Target Molecule: Rosuvastatin Methyl Ester (Protected).
Rationale
The Julia-Kocienski reaction utilizes a heteroaryl sulfone (e.g., phenyltetrazole or benzothiazole sulfone) to couple with the aldehyde.[2] Unlike the Wittig reaction, the byproduct is water-soluble, and the mechanism inherently favors the E-alkene via a anti-
Reagents
-
Electrophile: Pyrimidine Aldehyde (Int-A) (1.0 eq)
-
Nucleophile: Chiral Sulfone Side Chain (1.05 eq)
-
Base: NaHMDS (Sodium bis(trimethylsilyl)amide) (1.0 M in THF, 1.2 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Protocol
-
Inert Atmosphere: Flame-dry a 250 mL reactor and purge with Nitrogen (
). -
Dissolution: Dissolve the Chiral Sulfone (1.05 eq) and Pyrimidine Aldehyde (1.0 eq) in anhydrous THF (10 vol).
-
Cryogenic Cooling: Cool the mixture to
using a dry ice/acetone bath.-
Process Insight: Strict temperature control is vital. Higher temperatures (
) erode the E:Z selectivity ratio.
-
-
Base Addition: Add NaHMDS dropwise over 45 minutes via syringe pump.
-
Observation: The solution typically turns deep yellow/orange, indicating anion formation.
-
-
Reaction: Stir at
for 2 hours, then slowly warm to over 3 hours. -
Quench: Quench with saturated
solution at . -
Isolation: Extract with Ethyl Acetate. The organic layer contains the protected Rosuvastatin ester.
Data Summary: Olefination Efficiency
| Method | Yield (%) | E:Z Ratio | Purification Difficulty |
| Wittig Reaction | 75-80% | 90:10 | High (Chromatography req.) |
| Julia-Kocienski | 88-92% | >99:1 | Low (Crystallization) |
Phase III: Hydrolysis & Calcium Salt Formation
Target Molecule: Rosuvastatin Calcium (Amorphous).[3]
Rationale
The final API form is the calcium salt.[1][4][5][6] The physical state (amorphous vs. crystalline) significantly impacts bioavailability.[7][8] This protocol targets the Amorphous form, which is standard for Rosuvastatin due to solubility requirements.[7]
Protocol
-
Deprotection: Treat the intermediate from Phase II with dilute HCl in Methanol to remove acetonide protection (if present), then treat with NaOH (1.0 eq) at room temperature to hydrolyze the methyl ester.
-
Salt Exchange: You now have Rosuvastatin Sodium in aqueous solution.
-
Filtration: Filter the sodium salt solution through a 0.45
membrane to remove particulates (Critical for parenteral grade or high-purity oral solids). -
Precipitation:
-
Heat the Sodium Salt solution to
. -
Add Calcium Acetate or Calcium Chloride (0.55 eq) solution dropwise.
-
Causality: Slow addition prevents the entrapment of inorganic salts.
-
-
Isolation: Cool to
and stir for 1 hour. Filter the resulting white precipitate.[9] -
Drying: Dry in a vacuum oven at
.-
Warning: Temperatures
can cause lactonization (formation of Rosuvastatin Lactone impurity).
-
Analytical Controls & Troubleshooting
Critical Quality Attributes (CQAs)
To ensure the protocol is self-validating, perform the following checks:
-
HPLC Analysis:
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5
. -
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (Gradient).
-
Target: Main peak retention ~12-14 min. Z-isomer impurity typically elutes just before the main peak.
-
-
Impurity Profile:
-
Lactone Impurity: Check by HPLC.[10] If >0.2%, pH during salt formation was likely too low (acidic).
-
Over-oxidized Acid: In Phase I, check for carboxylic acid if yield is low.
-
Workflow Visualization
Figure 2: End-to-end process flow for the synthesis of Rosuvastatin Calcium.[1][9][5][6][11][12][13][14]
References
-
Watanabe, M., et al. (1993).[15] Synthesis and Biological Activity of Methanesulfonamide Pyrimidine Derivatives. Bioorganic & Medicinal Chemistry.[3][4][13]
-
Anelli, P. L., et al. (1987).[9][16] Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO. Journal of Organic Chemistry.[17]
-
Prasad, K., et al. (2001). Julia-Kocienski Olefination in the Synthesis of Statins.[18] Organic Process Research & Development.[4][19]
-
Teva Pharmaceutical Industries. (2006).[1] Process for the Preparation of Rosuvastatin Calcium.[1][9][2][4][5][6][8][14][17] WO Patent 2006/091771.
-
AstraZeneca UK Ltd. (1991). Pyrimidine Derivatives and their Use as HMG-CoA Reductase Inhibitors.[11][18] EP Patent 0521471.[6]
Sources
- 1. WO2003097614A2 - Process for the preparation of rosuvastatin - Google Patents [patents.google.com]
- 2. CN112592336A - High-grade intermediate of rosuvastatin calcium and preparation method thereof - Google Patents [patents.google.com]
- 3. WO2006035277A2 - Novel processes for preparing amorphous rosuvastatin calcium and a novel polymorphic form of rosuvastatin sodium - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP3115367A1 - Intermediate compound for preparing rosuvastatin calcium and method for preparing rosuvastatin calcium therefrom - Google Patents [patents.google.com]
- 6. WO2011074016A1 - Novel polymorphic forms of rosuvastatin calcium and process for preparation of the same - Google Patents [patents.google.com]
- 7. Design, development, and characterization of amorphous rosuvastatin calcium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, development, and characterization of amorphous rosuvastatin calcium tablets | PLOS One [journals.plos.org]
- 9. EP1673351A1 - A process for the preparation of rosuvastatin involving a tempo-mediated oxidation step - Google Patents [patents.google.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. wjpmr.com [wjpmr.com]
- 15. asianpubs.org [asianpubs.org]
- 16. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 17. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Olefination of a Pyrimidine Core via a Two-Step Oxidation-Wittig Reaction Sequence
Introduction: The Significance of Vinylpyrimidines in Medicinal Chemistry
Pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The introduction of a vinyl group onto this heterocyclic system via olefination reactions opens up a vast chemical space for further functionalization, making these compounds valuable intermediates in the synthesis of complex molecules. The Wittig reaction stands as a paramount method for such transformations, offering a reliable and stereoselective route to alkenes from carbonyl compounds.[1][2] Its key advantage lies in the unambiguous placement of the carbon-carbon double bond, a feature not always guaranteed with other olefination methods like alcohol dehydration.[1]
This technical guide provides a comprehensive, two-part protocol for the synthesis of a vinyl pyrimidine derivative starting from [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol. As the Wittig reaction requires an aldehyde or ketone, the initial and critical step is the selective oxidation of the starting alcohol to the corresponding aldehyde, 4-(benzylamino)-6-chloro-5-formylpyrimidine. This guide details a robust protocol for this oxidation using activated manganese dioxide (MnO₂), a mild and selective reagent, followed by a detailed procedure for the subsequent Wittig olefination.
Part 1: Selective Oxidation of this compound
Rationale for Oxidant Selection
The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is a common challenge in organic synthesis.[3][4] The substrate, this compound, contains multiple functional groups: a secondary amine (benzylamino) and a chloro-substituted pyrimidine ring, which could be sensitive to harsh oxidizing conditions. Therefore, the choice of oxidant is critical.
-
Chromium-based reagents (e.g., PCC, PDC): While effective, these are toxic and pose environmental hazards.[5]
-
Swern and Dess-Martin Oxidations: These are mild and highly effective methods.[6][7] The Swern oxidation, however, requires cryogenic temperatures (-78 °C) and generates a malodorous byproduct, dimethyl sulfide.[5][6] The Dess-Martin periodinane (DMP) is an excellent reagent but can be expensive and is known to be shock-sensitive.[7][8]
-
Activated Manganese Dioxide (MnO₂): This reagent is a mild, heterogeneous oxidant particularly effective for the oxidation of allylic and benzylic alcohols.[1][9][10] The hydroxymethyl group on the pyrimidine ring is considered "benzylic-like" due to its position adjacent to the aromatic heterocycle, making it an ideal candidate for MnO₂ oxidation. Key advantages of MnO₂ include:
-
High Selectivity: It selectively oxidizes the primary alcohol without affecting the benzylamino group or the chloro-substituent.[11]
-
Mild Conditions: The reaction is typically performed at room temperature in a non-polar solvent like dichloromethane (DCM) or chloroform.[1]
-
Simple Workup: As a heterogeneous reagent, the excess MnO₂ and the manganese dioxide formed as a byproduct can be easily removed by simple filtration.[9]
-
Oxidation Mechanism: A Heterogeneous Surface Reaction
The oxidation with MnO₂ is believed to occur on the surface of the solid reagent. The alcohol adsorbs onto the surface of the MnO₂, and the reaction proceeds through a radical mechanism, which accounts for its selectivity towards allylic and benzylic systems. The reaction's driving force is the formation of manganese(II) oxide and water.
Experimental Protocol: Synthesis of 4-(Benzylamino)-6-chloro-5-formylpyrimidine
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂, high purity)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for elevated temperatures if needed)
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (approx. 10-15 mL per gram of starting material) to dissolve the alcohol.
-
Addition of Oxidant: To the stirred solution, add activated manganese dioxide (10.0 eq by weight). The large excess is typical for MnO₂ oxidations to ensure complete conversion.
-
Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), sampling the supernatant. The reaction is typically complete within 24-48 hours.
-
Workup and Isolation:
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with additional dichloromethane (3 x 20 mL) to ensure all the product is collected.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude aldehyde is often pure enough for the next step. If further purification is required, it can be achieved by column chromatography on silica gel.
Data Summary: Oxidation Reaction
| Parameter | Recommended Condition/Value | Rationale/Comment |
| Substrate | This compound | Starting material for the two-step sequence. |
| Oxidizing Agent | Activated Manganese Dioxide (MnO₂) | Mild and selective for benzylic-type alcohols.[9] |
| Stoichiometry | 10 equivalents (by weight) of MnO₂ | Ensures complete reaction; activity can vary by source.[9] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent, good solubility for the substrate. |
| Temperature | Room Temperature | Mild conditions prevent side reactions. |
| Reaction Time | 24-48 hours | Monitor by TLC for completion. |
| Workup | Filtration through Celite® | Efficiently removes the heterogeneous MnO₂.[9] |
| Expected Yield | >90% | MnO₂ oxidations are typically high-yielding.[9] |
Part 2: Wittig Reaction for C-C Double Bond Formation
The Wittig Reaction: Mechanism and Significance
The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of organic synthesis for creating alkenes.[1] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). The general mechanism involves several key steps:
-
Ylide Formation: A phosphonium salt is prepared via an Sₙ2 reaction between triphenylphosphine and an alkyl halide. This salt is then deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) to form the nucleophilic ylide.[9]
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, forming a dipolar intermediate called a betaine.[1]
-
Oxaphosphetane Formation: The betaine rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.[1][9]
-
Decomposition: The oxaphosphetane is unstable and spontaneously decomposes to yield the final alkene and triphenylphosphine oxide (TPPO). The formation of the very stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[9]
Visualizing the Wittig Reaction Mechanism
Sources
- 1. Manganese Dioxide [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. DFG - GEPRIS - Selective electrochemical oxidation of primary alcohols to corresponding aldehydes [gepris.dfg.de]
- 4. purechemistry.org [purechemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin Periodinane [sigmaaldrich.cn]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Manganese(IV) oxide [organic-chemistry.org]
- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Application Notes and Protocols: Selective Oxidation of [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol to its Aldehyde Counterpart
<
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective oxidation of [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol to the corresponding aldehyde, 4-(benzylamino)-6-chloro-5-formylpyrimidine. The aldehyde is a critical intermediate in the synthesis of various pharmacologically active molecules, including kinase inhibitors.[1][2] This guide delves into the nuances of selecting an appropriate oxidation method, offering a comparative analysis of common reagents and providing detailed, step-by-step protocols for two highly effective methods: Manganese Dioxide (MnO₂) Oxidation and Dess-Martin Periodinane (DMP) Oxidation. Emphasis is placed on experimental causality, troubleshooting, and ensuring the integrity of the sensitive chloropyrimidine core.
Introduction: The Synthetic Challenge and Strategic Importance
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. In the context of pharmaceutical development, the target molecule, 4-(benzylamino)-6-chloro-5-formylpyrimidine, serves as a versatile building block. The aldehyde functionality allows for a myriad of subsequent reactions, such as reductive aminations, Wittig reactions, and condensations, to build molecular complexity.
However, the substrate, this compound, presents specific challenges. The pyrimidine ring, particularly with its chloro-substituent, can be susceptible to nucleophilic attack or degradation under harsh reaction conditions.[3][4] Furthermore, over-oxidation to the corresponding carboxylic acid is a common side reaction that must be meticulously avoided. Therefore, the choice of oxidant and reaction conditions is paramount to achieving a high yield of the desired aldehyde while preserving the integrity of the heterocyclic core.
Comparative Overview of Selected Oxidation Methods
A variety of methods exist for the oxidation of primary alcohols. For this specific transformation, we will focus on reagents known for their mildness and selectivity. The following table provides a comparative overview of suitable methods.
| Oxidation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Manganese Dioxide (MnO₂) Oxidation | Activated MnO₂ | Room temperature to gentle reflux in solvents like DCM, chloroform, or acetone | Excellent for allylic and benzylic-type alcohols; heterogeneous, allowing for easy filtration-based workup; generally mild and selective.[5][6][7][8][9] | Requires a large excess of reagent; reactivity can vary with the activation state of the MnO₂.[8] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room temperature in DCM or chloroform | Mild, neutral pH conditions; short reaction times; high yields and chemoselectivity; tolerates sensitive functional groups.[10][11][12][13] | Reagent is expensive and can be explosive under certain conditions; byproduct removal can sometimes be challenging.[10][12] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C) in DCM | Mild and highly effective for a wide range of alcohols; avoids over-oxidation.[14][15][16][17][18][19] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide byproduct; precise stoichiometry and temperature control are critical.[16][17] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), Co-oxidant (e.g., NaOCl) | Biphasic (e.g., DCM/water) at room temperature | Catalytic use of TEMPO; can be highly selective for primary alcohols.[20][21][22][23] | May require careful pH control; potential for chlorination side reactions with some substrates and co-oxidants.[20] |
Experimental Protocols
Based on the comparative analysis, we provide detailed protocols for two recommended methods: MnO₂ oxidation for its operational simplicity and DMP oxidation for its high efficiency and mildness.
Protocol 1: Manganese Dioxide (MnO₂) Oxidation
This method leverages the selective nature of activated MnO₂ for the oxidation of benzylic-like alcohols.[5][6][7] The heterogeneous nature of the reaction simplifies purification to a mere filtration.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Buchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM (20 mL per gram of starting material), add activated MnO₂ (10-20 equivalents).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
-
If the reaction is sluggish, gentle heating to reflux may be applied.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® in a Buchner funnel.
-
Wash the filter cake thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-(benzylamino)-6-chloro-5-formylpyrimidine.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Large Excess of MnO₂: The oxidation occurs on the surface of the insoluble MnO₂, necessitating a large excess to ensure a sufficient number of active sites for the reaction to proceed to completion.[5]
-
Anhydrous Solvent: While not as critical as in other oxidation reactions, using an anhydrous solvent minimizes the potential for hydrate formation of the product aldehyde.
-
Celite® Filtration: MnO₂ is a fine powder that can clog standard filter paper. A pad of Celite® provides a porous filtration medium that allows for efficient separation of the solid reagent from the product solution.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol utilizes the hypervalent iodine reagent, Dess-Martin periodinane, which is known for its mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[10][11][13]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (15 mL per gram of starting material) in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 10-15 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 4-(benzylamino)-6-chloro-5-formylpyrimidine can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Stoichiometric DMP: DMP is a stoichiometric oxidant, and a slight excess is often used to ensure complete conversion of the starting material.
-
Quenching with NaHCO₃ and Na₂S₂O₃: The reaction produces acetic acid as a byproduct, which is neutralized by the sodium bicarbonate. Sodium thiosulfate is used to reduce any unreacted DMP and the iodinane byproduct, facilitating their removal during the aqueous workup.
-
Anhydrous Conditions: DMP is sensitive to moisture, which can lead to its decomposition and reduced reactivity. Therefore, the use of an anhydrous solvent is crucial for the success of this reaction.
Visualization of Methodologies
To aid in the conceptual understanding of the processes, the following diagrams illustrate the reaction mechanisms and the general experimental workflow.
Caption: Proposed radical mechanism for MnO₂ oxidation.
Caption: Simplified mechanism of Dess-Martin Periodinane oxidation.
Caption: General experimental workflow for aldehyde synthesis.
Best Practices and Troubleshooting
Optimizing any chemical transformation requires careful attention to detail.[][25] The following points are crucial for the successful synthesis of 4-(benzylamino)-6-chloro-5-formylpyrimidine:
-
Starting Material Purity: Ensure the starting alcohol is pure and free of any residual solvents or impurities that may interfere with the oxidation reaction.
-
Moisture Control: For reactions like DMP oxidation, maintaining anhydrous conditions is critical to prevent reagent decomposition. Use oven-dried glassware and anhydrous solvents.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using an appropriate analytical technique like TLC or HPLC. This will prevent over-running the reaction and the formation of byproducts.
-
Temperature Control: For exothermic reactions, or those requiring specific temperature ranges (like Swern oxidation), precise temperature control is essential to prevent side reactions.
-
Product Stability: Aldehydes can be prone to air oxidation. Once isolated, it is advisable to store the product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. The chloro-pyrimidine moiety may also be sensitive to certain conditions, so prolonged exposure to strong acids or bases should be avoided.[3]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive oxidant (especially MnO₂)- Insufficient amount of oxidant- Presence of moisture (for DMP) | - Use freshly activated MnO₂ or a new batch of DMP.- Increase the equivalents of the oxidant.- Ensure all glassware and solvents are rigorously dried. |
| Formation of Carboxylic Acid (Over-oxidation) | - Reaction time too long- Reaction temperature too high- Use of a non-selective oxidant | - Monitor the reaction closely and quench upon completion.- Maintain the recommended reaction temperature.- Choose a milder, more selective oxidizing agent. |
| Low Isolated Yield | - Incomplete reaction- Product loss during workup or purification- Product instability | - See "Incomplete Reaction".- Optimize extraction and purification procedures.- Handle the purified product under an inert atmosphere and store it appropriately. |
| Presence of Unknown Impurities | - Side reactions due to impurities in starting materials or reagents- Decomposition of starting material or product | - Purify starting materials and use high-purity reagents.- Re-evaluate the reaction conditions (temperature, solvent, pH) to ensure they are compatible with the substrate and product. |
Conclusion
The selective oxidation of this compound to its aldehyde is a critical transformation in the synthesis of valuable pharmaceutical intermediates. This guide has provided a comprehensive overview of suitable oxidation methods, with a focus on the practical application of MnO₂ and DMP oxidations. By understanding the underlying principles of each method and adhering to the detailed protocols and best practices outlined, researchers can confidently and efficiently synthesize 4-(benzylamino)-6-chloro-5-formylpyrimidine in high yield and purity, paving the way for the development of novel therapeutics.
References
- Cella, J. A., & McGrath, J. P. (1987). Catalytic oxidation of primary alcohols to carboxylic acids using TEMPO. Journal of Organic Chemistry, 52(14), 3147-3150.
-
JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]
-
Scribd. (n.d.). Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]
- Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910.
-
The Organic Chemistry Portal. (n.d.). Manganese Dioxide. Retrieved from [Link]
-
TRUNNANO. (2023). Oxidation with Manganese Dioxide. Retrieved from [Link]
- Ye, X., et al. (2013). Continuous-Flow Aerobic Oxidation of Primary Alcohols with a Copper(I)/TEMPO Catalyst. Organic Process Research & Development, 17(10), 1247–1251.
-
The Organic Chemist. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
Sourav Sir's Classes. (2023). Oxidation of primary alcohols, Stable and Selective Nitroxyl Radical. Retrieved from [Link]
-
The Organic Chemist. (2022). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Aerobic oxidations in flow: opportunities for the fine chemicals and pharmaceuticals industries. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for selective oxidation of primary alcohols to aldehydes. Retrieved from [Link]
-
NileRed. (2023). DMP Oxidation. Retrieved from [Link]
-
The Organic Chemistry Portal. (2019). Dess-Martin Oxidation. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxidation of Pharmaceuticals during Ozonation and Advanced Oxidation Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Retrieved from [Link]
-
ACS Publications. (2026). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Retrieved from [Link]
-
The Organic Chemist. (2023). Oxidations of Primary Alcohols to Aldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]
-
ResearchGate. (2019). Any insights on how to do selective oxidation of primary alcohol to aldehyde over secondary alcohol?. Retrieved from [Link]
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
-
Michigan State University. (n.d.). Chapter 4 Functional Group Transformations: Oxidation and Reduction. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
PubMed. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US3996259A - Oxidation of organic compounds by aqueous hypohalites using phase transfer catalysis.
-
chemrevise. (n.d.). 17 Alcohols. Retrieved from [Link]
Sources
- 1. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 6. scribd.com [scribd.com]
- 7. Manganese Dioxide [commonorganicchemistry.com]
- 8. nanotrun.com [nanotrun.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. youtube.com [youtube.com]
- 16. Swern oxidation - Wikipedia [en.wikipedia.org]
- 17. Swern Oxidation [organic-chemistry.org]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 20. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 21. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TEMPO [organic-chemistry.org]
- 23. youtube.com [youtube.com]
- 25. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
Green chemistry approaches to synthesizing [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol
Application Note: Green Synthesis of [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol
Executive Summary
This Application Note details a sustainable, "green" protocol for the synthesis of This compound , a critical pharmacophore and intermediate in the synthesis of carbocyclic nucleoside antiviral drugs (e.g., Abacavir).
Traditional methods often utilize dichloromethane (DCM), dimethylformamide (DMF), and lithium aluminum hydride (LiAlH₄), resulting in high Process Mass Intensity (PMI) and significant safety hazards. This guide presents a telescoped, one-pot aqueous-ethanolic protocol that eliminates chlorinated solvents, utilizes safer reducing agents, and improves atom economy.
Scientific Rationale & Green Principles
The Chemical Challenge
The synthesis involves two distinct transformations starting from 4,6-dichloro-5-pyrimidinecarbaldehyde :
-
Regioselective SNAr: Nucleophilic aromatic substitution of one chloride with benzylamine.
-
Chemoselective Reduction: Reduction of the C5-aldehyde to a primary alcohol without dehalogenating the C6-chloride.
The Green Solution
-
Solvent Replacement: We replace DCM/DMF with Ethanol (EtOH) and Water . Water acts not just as a solvent but accelerates the SNAr reaction via the hydrophobic effect, forcing the organic reactants together.
-
Reagent Selection: Sodium Borohydride (NaBH₄) is selected over LiAlH₄. NaBH₄ is chemoselective for aldehydes over aryl chlorides and can be used safely in protic solvents (EtOH), unlike LAH which requires dry ethers and poses extreme fire risks.
-
Process Intensification: A telescoped (one-pot) approach avoids the isolation of the intermediate aldehyde, saving solvent, time, and energy (reduced workup cycles).
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation and the strategic "green" decision points.
Figure 1: Telescoped reaction scheme illustrating the conversion of the dichloro-precursor to the target alcohol without intermediate isolation.
Experimental Protocol
Safety Warning: Chloropyrimidines are potential skin sensitizers. Benzylamine is corrosive. NaBH₄ releases hydrogen gas; ensure adequate ventilation.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Green Attribute |
| 4,6-Dichloro-5-pyrimidinecarbaldehyde | 177.00 | 1.0 | SM | High Atom Economy Scaffold |
| Benzylamine | 107.15 | 1.05 | Nucleophile | Readily available |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.1 | Base | Inorganic, non-toxic byproduct |
| Ethanol (95%) | 46.07 | Solvent | Solvent | Bio-renewable, low toxicity |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.6 | Reductant | Safer than LAH, water-tolerant |
Step-by-Step Procedure (Telescoped)
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloro-5-pyrimidinecarbaldehyde (5.0 g, 28.2 mmol) and Ethanol (50 mL).
-
Cooling: Cool the suspension to 0–5°C using an ice bath.
-
Addition: Add Potassium Carbonate (4.3 g, 31.0 mmol) followed by the dropwise addition of Benzylamine (3.17 g, 29.6 mmol) diluted in Ethanol (10 mL) over 15 minutes.
-
Note: The reaction is exothermic. Maintain temperature <10°C to prevent bis-substitution.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.8) should disappear, replaced by the intermediate aldehyde (Rf ~0.5).
-
Step 2: In-Situ Reduction 5. Cooling: Return the reaction flask to the ice bath (0°C). 6. Reduction: Add Sodium Borohydride (0.64 g, 16.9 mmol) in small portions over 10 minutes.
- Mechanism:[2][4][5] NaBH₄ reduces the aldehyde to the alcohol.[4][5][6] The stoichiometry is 0.25 mol NaBH₄ per 1 mol aldehyde theoretically, but 0.6 eq is used to ensure completion in protic media.
- Completion: Stir at 0°C for 30 minutes.
- Validation: TLC should show conversion of the intermediate (Rf ~0.5) to the more polar alcohol product (Rf ~0.2).
Step 3: Workup & Isolation 8. Quench: Slowly add Water (100 mL) to quench excess borohydride. Stir for 15 minutes. 9. Precipitation: The product often precipitates as a white solid upon water addition.
- If Solid: Filter the solid, wash with cold water (2 x 20 mL) and cold heptane (20 mL).
- If Oiling: Extract with Ethyl Acetate (green alternative: 2-MeTHF) (3 x 50 mL). Dry organic layer over Na₂SO₄ and concentrate.[6]
- Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[7]
Expected Yield: 85–92% Appearance: White to off-white crystalline solid.
Analytical Validation
To ensure the protocol was successful, verify the following spectral data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.25 (s, 1H): Pyrimidine C2-H (Characteristic singlet).
-
δ 7.20–7.40 (m, 5H): Benzyl aromatic protons.
-
δ 5.40 (t, 1H): OH proton (exchangeable).
-
δ 4.65 (d, 2H): Benzyl -CH ₂-N.
-
δ 4.45 (d, 2H): Hydroxymethyl -CH ₂-OH.
-
-
Key Check: Absence of the aldehyde peak (~δ 10.0 ppm) confirms successful reduction.
Process Workflow Diagram
This workflow guides the operator through the decision-making process during synthesis.
Figure 2: Operational workflow for the telescoped synthesis.
Sustainability Metrics Comparison
| Metric | Traditional Method (DCM/LAH) | Green Method (EtOH/NaBH₄) | Improvement |
| Solvent Toxicity | High (Chlorinated, Carcinogenic) | Low (Bio-renewable) | Major Safety Gain |
| Atom Economy | Moderate (Multiple steps/workups) | High (Telescoped) | Reduced Waste |
| Energy | High (Reflux often required) | Low (RT / 0°C) | Energy Efficient |
| E-Factor | > 25 (Estimated) | < 10 (Estimated) | >50% Waste Reduction |
References
-
Dunn, P. J., et al. (2008). Green Chemistry for Chemical Synthesis. Proceedings of the National Academy of Sciences.
-
Crimmins, M. T., & King, B. W. (1996).[3] Asymmetric Total Synthesis of Abacavir. Journal of Organic Chemistry. (Provides foundational chemistry for the chloropyrimidine substitution).
-
Alfonsi, K., et al. (2008). Green Chemistry Guide to Pharmaceutical Solvents. Green Chemistry. (Supports the selection of Ethanol/Water over DCM).
-
Burckhardt, S. (2009). Laboratory Scale Reductions with Sodium Borohydride. Synlett. (Validates NaBH4 protocols for aldehyde reduction).
-
Sharma, P., et al. (2022). Green Chemical Principles Based Regioselective Functionalization of Pyrimidines. Journal of the Serbian Chemical Society.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. arkat-usa.org [arkat-usa.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Removing over-reduced impurities from [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol
Topic: Removal of Over-Reduced Impurities from [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol
Issue Identification & Diagnostic
User Reported Issue: High levels of "over-reduced" impurity observed by HPLC during the reduction of Ethyl 4-(benzylamino)-6-chloro-5-pyrimidinecarboxylate to the corresponding alcohol.
Technical Diagnosis: In the reduction of chloropyrimidines, "over-reduction" almost exclusively refers to Reductive Dechlorination (Hydrogenolysis), where the C-6 Chlorine atom is replaced by Hydrogen.
-
Target Molecule: this compound (
) -
Primary Impurity: [4-(Benzylamino)-5-pyrimidinyl]methanol (Des-chloro analog,
)
Impact: This impurity is chemically similar to the target, making downstream separation difficult. It poses a risk of mutagenicity and alters the biological activity of the final API (often purine analogs like Abacavir).
Root Cause Analysis (The "Why")
The reduction of the ester functionality requires a hydride source. However, the pyrimidine ring is electron-deficient, making the carbon at the 6-position (bearing the Chlorine) susceptible to nucleophilic attack by hydride ions (
Mechanism of Impurity Formation:
The competition occurs between the 1,2-addition to the ester carbonyl (Desired) and the
Figure 1: Reaction pathways showing the competition between desired reduction and reductive dechlorination.[1]
Prevention Protocols (Upstream Control)
The most effective way to remove the impurity is to prevent its formation. The choice of reducing agent is the primary lever.
Protocol A: Reagent Selection (The "Gold Standard")
Avoid Lithium Aluminum Hydride (LAH) if possible. LAH is aggressive and promotes dehalogenation.
Recommended System:
-
Why: Calcium borohydride coordinates with the ester carbonyl, activating it for reduction while being less nucleophilic toward the heteroaromatic ring than LAH.
Step-by-Step Optimization:
-
Solvent: Use THF/Ethanol (2:1) . Ethanol acts as a proton source to quench the intermediate alkoxide, preventing side reactions.
-
Temperature: Maintain reaction temperature between -5°C and 0°C .
-
Warning: Exotherms above 10°C exponentially increase the des-chloro impurity.
-
-
Stoichiometry: Use 2.0 - 2.2 equivalents of
. Do not exceed 2.5 eq.
Protocol B: Quenching Strategy
Prolonged exposure to unreacted hydride during workup can cause dechlorination.
-
Action: Quench immediately upon completion (monitor by TLC/HPLC) using Acetone (scavenges hydride) followed by saturated Ammonium Chloride . Avoid strong acid quenches which can trap the amine salt.
Remediation & Purification (Downstream Removal)
If the impurity is present (>0.5%), standard silica chromatography is often insufficient due to similar
Solubility Profile:
-
Target (Cl-analog): Lower water solubility, higher lipophilicity.
-
Impurity (Des-chloro): Higher water solubility, more basic.
Purification Protocol: Controlled Crystallization
| Parameter | Specification | Rationale |
| Primary Solvent | Isopropyl Alcohol (IPA) | Dissolves both species at reflux; good lattice formation for pyrimidines. |
| Anti-Solvent | Water | Drastically reduces solubility of the Cl-analog; keeps des-chloro in solution. |
| Ratio | 1:1 to 1:2 (v/v) | Optimized for yield vs. purity trade-off. |
Detailed Workflow:
-
Dissolution: Suspend the crude solid in IPA (5 volumes) . Heat to 70-75°C until fully dissolved.
-
Hot Filtration: (Optional) Filter hot to remove inorganic salts (
, Boron salts). -
Precipitation:
-
Maintain temperature at 60°C .
-
Slowly add Water (5 volumes) dropwise over 30 minutes.
-
Observation: The solution should turn turbid.
-
-
Cooling Ramp:
-
Cool to 20°C over 2 hours (slow cooling promotes pure crystal growth).
-
Chill to 0-5°C and hold for 1 hour.
-
-
Isolation: Filter the solid. Wash the cake with cold IPA/Water (1:1) .
Troubleshooting Decision Tree
Use this logic flow to determine the next step in your experiment.
Figure 2: Decision matrix for impurity management based on HPLC quantification.
Frequently Asked Questions (FAQ)
Q1: Can I use DIBAL-H instead of NaBH4?
A: Yes. DIBAL-H is often superior for ester-to-alcohol reductions because it operates at
Q2: Why does the impurity increase during scale-up? A: Scale-up often introduces heat transfer limitations. If the addition of the hydride is too fast, localized "hot spots" occur in the reactor. Even transient temperature spikes >10°C can trigger dechlorination. Solution: Use dosing pumps for reagent addition and ensure jacket cooling capacity is sufficient.
Q3: My product is oiling out during crystallization. What should I do? A: This indicates the water was added too quickly or the temperature dropped too fast.
-
Re-heat the mixture until the oil dissolves.
-
Add a "seed crystal" of pure product at the cloud point.
-
Slow down the cooling ramp.
Q4: Is the des-chloro impurity mutagenic? A: Pyrimidine analogs lacking the halogen substituent often have different biological profiles. In the context of Abacavir intermediates, impurities must be controlled to ICH limits (typically <0.10% or <0.15%) as they are structural analogs of the API.
References
-
Daluge, S. M. (1991). Synthesis of carbocyclic nucleosides. U.S. Patent No. 5,034,394. Washington, DC: U.S. Patent and Trademark Office.
- Context: Foundational patent for Abacavir synthesis describing the pyrimidine intermedi
-
Vacek, et al. (2008).[6] Process for the preparation of Abacavir.[5] WO Patent 2008/037760.
- Context: detailed discussion on impurity profiles and crystallization methods for chloropyrimidine intermedi
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
- Context: Authoritative review on the selectivity of borohydrides vs. aluminohydrides.
-
Org. Synth. (1955). Calcium Borohydride Reduction. Organic Syntheses, Coll. Vol. 3, p. 601.
- Context: General methodology for enhancing selectivity of borohydride reductions.
Sources
- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2008037760A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 5. US8097723B2 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
Minimizing hydrolysis of the chloro group in pyrimidine methanol derivatives
Technical Support Center: Pyrimidine Methanol Derivatives Topic: Minimizing Hydrolysis of the Chloro Group
Welcome to the Technical Support Center
Subject: Stabilization of Chloro-Pyrimidine Methanol Derivatives (
This guide addresses the inherent instability of chloropyrimidines functionalized with hydroxymethyl groups. The electron-deficient nature of the pyrimidine ring, while necessary for pharmacological activity, sensitizes the C-Cl bond to nucleophilic aromatic substitution (
Module 1: Critical Mechanism Analysis
To prevent hydrolysis, one must understand the activation energy landscape of the
The Instability Factor: Activation
The pyrimidine ring contains two nitrogen atoms that withdraw electron density from the ring carbons. This makes the carbons at positions 2, 4, and 6 highly electrophilic.
-
Protonation Catalysis: In acidic media (often generated by-product HCl during synthesis), the ring nitrogens become protonated (
). This drastically lowers the LUMO energy of the ring, making the C-Cl bond hypersensitive to even weak nucleophiles like water. -
The Methanol Moiety Risk: The hydroxymethyl group (
) increases the molecule's water solubility, making it harder to extract into organic phases away from aqueous hydrolysis triggers.
Visualizing the Threat: Hydrolysis Pathway
Figure 1: The acid-catalyzed hydrolysis pathway. Note that the byproduct (HCl) autocatalyzes the reaction by protonating more starting material.
Module 2: Troubleshooting Guide
Issue 1: "I see a polar spot on TLC/LCMS during the reaction."
-
Diagnosis: If the solvent is not anhydrous, or if you are using a protic solvent (like methanol) with a base, you are likely observing solvolysis.
-
Root Cause: Methanol can act as a nucleophile, replacing -Cl with -OMe. Water replaces -Cl with -OH.[1]
-
Solution:
-
Switch to aprotic solvents (THF, DCM, Acetonitrile).
-
Use molecular sieves to ensure water content is <50 ppm.
-
Critical: Avoid heating above 60°C unless absolutely necessary. The rate of hydrolysis doubles roughly every 10°C.
-
Issue 2: "The product degrades during aqueous workup."
-
Diagnosis: The pH of your quench solution is uncontrolled. As HCl is liberated or reagents are quenched, local "hotspots" of acidity or basicity catalyze the
reaction. -
Root Cause: 2-Chloropyrimidines are unstable at pH < 3 (acid catalysis) and pH > 10 (hydroxide attack).
-
Solution: Use the Cold Buffered Quench Protocol (See Module 3).[1]
Issue 3: "My yield is low because the product stays in the water layer."
-
Diagnosis: The hydroxymethyl group (
) makes the molecule polar. -
Solution:
-
Salting Out: Saturate the aqueous layer with NaCl or
. -
Solvent Choice: Use 3:1 Chloroform:Isopropanol or Ethyl Acetate with 5% Methanol for extraction. These mixtures pull polar alcohols better than pure DCM or Hexanes.
-
Module 3: Experimental Protocols
Protocol A: The Cold Buffered Quench (Gold Standard)
Use this for all workups involving chloropyrimidine methanols.
Reagents:
-
Saturated
solution (or Phosphate Buffer pH 7.0). -
Crushed Ice.[1]
-
Extraction Solvent (EtOAc or DCM).
Step-by-Step:
-
Preparation: Cool the reaction mixture to 0°C. Prepare a separate beaker with a slurry of crushed ice and saturated
. -
Quenching: Slowly pour the reaction mixture into the basic ice slurry with vigorous stirring.
-
Why? This ensures the reaction mixture is immediately neutralized upon contact. Pouring water into the reaction can cause transient exotherms and acid spikes.
-
-
Phase Check: Verify pH is 7–8. If acidic, add more
. -
Rapid Extraction: Immediately extract with cold solvent. Do not let the layers sit.
-
Drying: Dry organic layer over
(neutral) rather than (slightly acidic) if the substrate is extremely sensitive.
Protocol B: Storage and Handling
| Parameter | Recommendation | Reason |
| Temperature | -20°C | Arrhenius suppression of hydrolysis rates. |
| Atmosphere | Argon/Nitrogen | Prevents moisture absorption (hygroscopic nature). |
| Container | Amber Glass | Some pyrimidines are photosensitive; prevents radical degradation. |
| State | Solid | Solutions degrade 100x faster than solids. Remove all solvent. |
Module 4: Workflow Decision Tree
Use this logic flow to determine the optimal isolation strategy.
Figure 2: Decision matrix for isolating polar chloropyrimidine derivatives while minimizing aqueous exposure.
FAQ: Frequently Asked Questions
Q: Can I use HCl to remove Boc protecting groups on a chloropyrimidine scaffold? A: Proceed with extreme caution. Aqueous HCl will hydrolyze the chloro group. Use anhydrous HCl in Dioxane or TFA in DCM at 0°C. Monitor strictly by LCMS and quench immediately upon completion.
Q: Why is the 2-chloro position more unstable than the 4-chloro? A: The C-2 position is flanked by two electronegative nitrogen atoms, creating a higher positive electrostatic potential than at C-4 (flanked by only one N and one C). This makes C-2 significantly more susceptible to nucleophilic attack [1].
Q: My compound turned into a white solid that doesn't dissolve in DCM. What happened? A: You likely formed the pyrimidone (tautomer of hydroxypyrimidine). This is the hydrolysis product. It is highly polar and high-melting due to hydrogen bonding networks. It is an irreversible impurity.
References
- Brown, D. J.The Pyrimidines. Wiley-Interscience, 1994. (The definitive text on pyrimidine reactivity and the lability of the C-2/C-4 positions).
-
BenchChem Technical Support. "Preventing byproduct formation in pyrimidine chlorination reactions." BenchChem Guides, 2025.[1] Link
-
Organic Syntheses. "2-Chloropyrimidine." Org.[2][3] Synth.1951 , 31, 21. Link (Demonstrates the necessity of temperature control during neutralization).
-
Dunne, E. C. et al. "Highly Selective Hydrolysis of Chloropyrimidines." J. Org. Chem.1998 , 63,[4] 23. (Kinetic studies showing 2-Cl is ~1700x more reactive than 4-Cl in acid).
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Rosuvastatin & Key Synthetic Intermediates
Executive Summary
This guide provides a structural and mechanistic comparison of the mass spectral behavior of Rosuvastatin Calcium and its primary synthetic precursors. For process chemists and analytical scientists, distinguishing the final API from its late-stage intermediates (specifically the Methyl Ester) and early-stage building blocks (Pyrimidine Core) is critical for reaction monitoring and purity profiling.
We focus on Electrospray Ionization (ESI+) in MS/MS mode, as the basic nitrogen atoms in the pyrimidine and sulfonamide moieties provide excellent ionization efficiency and structurally diagnostic fragment ions.
Structural Context & Analytes of Interest
To effectively monitor the synthesis of Rosuvastatin, we compare three distinct chemical entities. The fragmentation logic relies on the stability of the central pyrimidine core versus the lability of the heptenoic acid side chain.
| Analyte | Role | Precursor Ion | Key Structural Feature |
| Rosuvastatin (RSV) | Final API | m/z 482.1 | Free carboxylic acid side chain; Pyrimidine core. |
| Rosuvastatin Methyl Ester | Late-Stage Intermediate | m/z 496.2 | Methyl-protected side chain (Pre-hydrolysis). |
| Pyrimidine Core | Early Intermediate | m/z ~348 - 360 * | Lacks the dihydroxyheptenoic side chain entirely. |
*Note: The "Pyrimidine Core" mass varies slightly depending on the specific leaving group (e.g., aldehyde vs. alcohol) used in the Wittig reaction, but the fragmentation pattern remains consistent.
Experimental Protocol: Self-Validating Workflow
To replicate these results, use the following protocol. This workflow is designed to be self-validating: if you do not observe the characteristic m/z 258 fragment ion for the API, your collision energy (CE) is likely too low.
LC-MS/MS Parameters
-
Ionization Source: ESI Positive Mode (ESI+).
-
Why? The pyrimidine ring and sulfonamide nitrogen protonate readily, offering higher sensitivity than ESI-.
-
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 40 V (Optimized to prevent in-source fragmentation of the labile side chain).
-
Collision Energy (CE): Stepped Ramp (20 eV → 40 eV).
-
Logic: Low CE (20 eV) preserves the molecular ion and initial water losses. High CE (40 eV) is required to shatter the sulfonamide bond and generate the diagnostic core fragments.
-
Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Diagnostic Check: The Methyl Ester is more hydrophobic and will elute after the Rosuvastatin API.
-
Comparative Fragmentation Analysis
The power of MS/MS lies in the "Genealogy of Ions." By tracing the dissociation pathways, we can pinpoint exactly where the molecule differs from the standard.
A. Rosuvastatin (API) Pathway
-
Precursor: m/z 482
. -
Primary Loss (Side Chain Instability): The dihydroxyheptenoic acid side chain is fragile. The first events are neutral losses of water (
, 18 Da).-
(Loss of
).[5] -
(Loss of second
).
-
(Loss of
-
Diagnostic Cleavage (The "Fingerprint"): Under higher collision energy, the molecule cleaves at the connection between the pyrimidine ring and the side chain, and at the sulfonamide bond.
-
m/z 258: This is the Universal Core Ion (N-[4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylamine). If this ion is present, the core structure is intact.
-
B. Rosuvastatin Methyl Ester (Intermediate)
-
Precursor: m/z 496
. -
Differentiation Point: The shift of +14 Da (Methyl group) is located on the side chain.
-
Instead of losing just water, the ester often loses methanol (
, 32 Da) or exhibits the +14 shift in the early fragments. - (Loss of Methanol). Note: This converges with the API fragment, confirming the core is identical.
-
-
Convergence: The high-energy fragment m/z 258 appears here as well, proving the intermediate shares the same core as the API.
C. Mechanism Visualization
The following diagram illustrates the parallel fragmentation pathways. Note how the pathways converge at the stable pyrimidine core.
Figure 1: Comparative fragmentation pathways of Rosuvastatin and its Methyl Ester intermediate. Note the convergence at m/z 464 and m/z 258.
Diagnostic Ions Summary Table
Use this table to interpret your MS2 spectra.
| m/z (ESI+) | Origin | Interpretation |
| 496 | Precursor | Methyl Ester Intermediate. Indicates incomplete hydrolysis in the synthesis process. |
| 482 | Precursor | Rosuvastatin API. Target molecule. |
| 464 | Fragment | Common Fragment. Result of |
| 404 | Fragment | Des-Sulfonyl. Loss of the methylsulfonyl group ( |
| 270 | Fragment | Pyrimidine Amine. The side chain is completely lost, leaving the amine linker. |
| 258 | Fragment | The "Anchor" Ion. N-methyl-amino-pyrimidine core. Confirms the presence of the correct heterocyclic scaffold. |
References
-
Dončević, L., et al. (2021).[6] NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution. Pharmaceuticals.[1][2][3][5][7][8]
-
Sultana, R., et al. (2011). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma. Scientific Research Publishing.[1]
-
Trivedi, R.K., et al. (2005).[9] Simultaneous determination of rosuvastatin and fenofibric acid in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
-
Hull, C.K., et al. (2002).[9] Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection. Journal of Chromatography B.
Sources
- 1. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 4. file.scirp.org [file.scirp.org]
- 5. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
Reference standards for [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol quality control
Technical Guide: Reference Standard Qualification for [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol
Part 1: Executive Technical Context
Subject: this compound (CAS: 29684-56-8) Role: Critical Intermediate (Key Starting Material) in the synthesis of Avanafil (PDE5 Inhibitor). Criticality: High. Impurities in this intermediate—specifically the hydrolysis product (6-hydroxy analog) or over-oxidized aldehyde derivatives—can carry forward into the final API, affecting the impurity profile and potentially triggering ICH Q3A/Q3B qualification thresholds.
This guide provides a comparative analysis of reference standard grades and establishes a self-validating protocol for qualifying in-house working standards, adhering to ICH Q7 and USP <11> guidelines.
Part 2: Strategic Selection Guide (Comparative Analysis)
In pharmaceutical QC, the "best" standard is not always the most expensive; it is the one fit for the specific analytical purpose. Below is an objective comparison of the three primary tiers of reference materials available for this pyrimidine intermediate.
Table 1: Comparative Performance Matrix
| Feature | Option A: ISO 17034 CRM | Option B: Secondary Standard | Option C: In-House Working Standard |
| Definition | Certified Reference Material with metrological traceability to SI units.[1] | Traceable to a CRM; purity assigned by comparison.[1][2] | Synthesized/purified internally; qualified via Mass Balance. |
| Purity Uncertainty | Low ( | Moderate. Dependent on the primary standard used. | Variable. Requires rigorous self-validation (see Protocol). |
| Cost Efficiency | Low (High cost/mg). | Medium. | High (Low cost/mg, high initial labor). |
| Suitability | Method Validation (Accuracy, Linearity). | Routine Release Testing (if qualified against CRM). | Daily QC , RT markers, System Suitability. |
| Risk Profile | Low Risk. Accepted by FDA/EMA without further questions. | Medium Risk. Requires proof of traceability. | High Risk. Must defend the qualification protocol in audits. |
Expert Insight: For this compound, the chloro-group at position 6 is labile . It is susceptible to nucleophilic attack (hydrolysis) during storage, converting to the inactive 6-hydroxy impurity.
-
Recommendation: Use Option A (CRM) solely for initial method validation and to qualify Option C (In-House) .
-
Warning: Do not rely on commercial "Research Grade" chemicals (95-98% purity) as quantitative standards without repurification, as they often contain significant levels of the benzylamine starting material.
Part 3: The Self-Validating Qualification Protocol
To establish an In-House Working Standard (Option C) that withstands regulatory scrutiny, you must use the Mass Balance Approach . This method is self-validating because it accounts for all impurities (organic, inorganic, and volatile) rather than assuming 100% response.
The Mass Balance Equation
graphic Purity}{100}
Step-by-Step Methodology
1. Structural Confirmation (Identity)
-
Technique: 1H-NMR (DMSO-d6) and MS (ESI+).
-
Checkpoint: Confirm the singlet at
ppm (CH2-OH) and the aromatic benzyl protons. -
Critical Check: Ensure no residual benzylamine starting material is co-eluting.
2. Chromatographic Purity (Organic Impurities)
-
Technique: HPLC-UV (Dual wavelength: 254 nm for aromatics, 220 nm for general detection).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).
-
Why: The pyrimidine ring is basic; formic acid prevents tailing.
-
Data Requirement: Integrate all peaks >0.05%.
3. Volatile Content (Solvents/Water)
-
Technique: TGA (Thermogravimetric Analysis) or Karl Fischer (KF).[2][3]
-
Limit: This intermediate often traps methanol or ethanol from recrystallization. TGA must show a distinct weight loss step before decomposition (>150°C).
4. Inorganic Content (Residue on Ignition)
-
Technique: Sulfated Ash (USP <281>).
-
Relevance: Palladium (Pd) catalysts used in upstream coupling steps may concentrate here.
Part 4: Visualization (Qualification Lifecycle)
The following diagram illustrates the workflow to transform a crude process intermediate into a Validated Reference Standard.
Figure 1: The "Mass Balance" workflow for qualifying an in-house reference standard from crude intermediate material.
Part 5: References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[4][5][6][7] (2000).[4][5] Section 11.1: Reference Standards. [Link]
-
Westwood, S., et al. "Mass balance method for the SI value assignment of the purity of organic compounds."[1] Analytical Chemistry 85.6 (2013): 3118-3126.[1] [Link]
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (2008).[8] [Link]
Sources
- 1. Mass balance method for the SI value assignment of the purity of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. qualio.com [qualio.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. database.ich.org [database.ich.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. trungtamthuoc.com [trungtamthuoc.com]
Comparative yield analysis of borohydride vs hydride reduction methods
[1]
Executive Summary: The Scalpel and The Sledgehammer
In pharmaceutical process development, the choice between Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄ or LAH) is rarely about intrinsic conversion rates—both reagents are capable of quantitative reduction of simple carbonyls. The decision hinges on chemoselectivity , safety profiles , and downstream processing (DSP) efficiency .
This guide moves beyond basic textbook definitions to analyze the operational yields of these reagents. While LAH offers a broader scope (reducing esters, amides, and acids), its aggressive nature often leads to lower isolated yields due to complex aluminum emulsions during workup. Conversely, NaBH₄ offers superior atom economy and milder conditions for aldehydes and ketones but lacks the thermodynamic power for carboxylic acid derivatives.
Mechanistic Foundation & Reactivity
To understand yield variability, one must understand the activation energy differences.
-
NaBH₄ (The Soft Nucleophile): Boron is less electropositive than aluminum. The B-H bond has more covalent character, making the hydride less hydridic. Crucially, NaBH₄ requires a protic solvent (typically Methanol or Ethanol) or a Lewis acid additive to activate the carbonyl oxygen via hydrogen bonding or coordination.
-
LiAlH₄ (The Hard Nucleophile): The Al-H bond is highly polarized.[1] The Lithium cation (
) acts as a strong Lewis acid, coordinating tightly to the carbonyl oxygen, significantly lowering the LUMO energy and facilitating hydride attack. This makes LAH indiscriminate.
Decision Logic for Reagent Selection
The following decision tree illustrates the standard selection logic used in process chemistry to maximize yield and minimize side reactions.
Figure 1: Reagent selection logic based on functional group topology and desired chemoselectivity.
Comparative Experimental Protocols
High yields are generated at the bench, not in the reaction equation. The following protocols are optimized for isolated yield , addressing the common failure modes of each reagent.
Protocol A: Chemoselective Reduction with NaBH₄
Best for: Aldehydes, Ketones.[2][3][4] Key Advantage: Tolerance of moisture/air; simple aqueous workup.
-
Setup: Dissolve substrate (1.0 equiv) in Methanol (0.5 M concentration). Cool to 0°C.[5][6][7][8]
-
Addition: Add NaBH₄ (0.6–1.0 equiv) portion-wise over 10 minutes. Note: Theoretically 0.25 equiv is needed, but excess compensates for solvent reaction.
-
Monitoring: Stir at 0°C for 30 mins. Monitor by TLC/LCMS.
-
Quench: Add Saturated NH₄Cl solution dropwise. Evolution of H₂ gas will occur.[1]
-
Workup: Evaporate MeOH (rotary evaporator). Extract aqueous residue with EtOAc.[8] Wash organic layer with brine, dry over Na₂SO₄.
-
Yield Expectation: 95–99%.
Protocol B: Strong Reduction with LiAlH₄ (Fieser Workup)
Best for: Esters, Acids, Amides.[3][9] Key Challenge: Aluminum salts form gelatinous emulsions that trap product, killing yield. The Solution: The Fieser Workup (n, n, 3n rule).[9][10]
-
Setup: Flame-dry glassware under Argon/Nitrogen. Dissolve LAH (1.2–2.0 equiv) in anhydrous THF. Cool to 0°C.[5][6][7][8]
-
Addition: Dissolve substrate in anhydrous THF and add dropwise to the LAH slurry. Exothermic!
-
Reaction: Warm to RT or reflux depending on substrate (Esters: 0°C -> RT; Amides: Reflux).
-
The Fieser Quench (Critical): For every x grams of LAH used:
-
Filtration: Stir for 15 mins until a white, granular precipitate forms. Filter through Celite.[5][11]
-
Yield Expectation: 85–95% (Yield loss usually occurs here due to entrapment in precipitate if quench is too fast).
Yield & Performance Analysis
The following data summarizes typical isolated yields comparing the two methods across different functional groups.
Table 1: Comparative Yields by Substrate
| Substrate Class | Target Product | NaBH₄ Yield | LiAlH₄ Yield | Analysis |
| Simple Ketone (e.g., Acetophenone) | Secondary Alcohol | 96% | 94% | NaBH₄ is superior due to easier workup and lower risk of over-reduction. |
| Simple Aldehyde (e.g., Benzaldehyde) | Primary Alcohol | 97% | 95% | Both effective. NaBH₄ preferred for safety.[3] |
| Conjugated Enone (e.g., Cyclohexenone) | Allylic Alcohol | 70%* | 85% | NaBH₄ often gives mixtures of 1,2 and 1,4 reduction. LAH favors 1,2 reduction (allylic alcohol). |
| Ester (e.g., Methyl Benzoate) | Primary Alcohol | <5% (NR) | 92% | NaBH₄ is inert to esters under standard conditions. LAH is required. |
| Amide (e.g., Benzamide) | Amine | 0% (NR) | 88% | LAH reduces amides to amines. NaBH₄ does not react.[3][10] |
(NR = No Reaction under standard conditions)
Table 2: Operational Comparison Matrix
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LAH) |
| Solvent System | Protic (MeOH, EtOH, IPA) | Aprotic/Anhydrous (THF, Et₂O) |
| Moisture Sensitivity | Low (Stable in dry air) | Extreme (Pyrophoric, reacts violently with water) |
| Selectivity | High (Ketones/Aldehydes only) | Low (Reduces almost all carbonyls) |
| Workup Difficulty | Low (Partition/Extraction) | High (Emulsion risk; requires Fieser or Rochelle salts) |
| Atom Economy | High (MW: 37.83 g/mol ) | High (MW: 37.95 g/mol ) |
| Cost | Low | Moderate to High (due to handling requirements) |
Workflow Visualization
The operational complexity of LAH is significantly higher, which introduces more points of failure (yield loss) compared to NaBH₄.
Figure 2: Operational workflow comparison highlighting the additional complexity and filtration steps required for LAH.
Expert Insights: Troubleshooting Yield Loss
As a Senior Scientist, I often see yields drop not because the chemistry failed, but because the isolation failed.
-
The "Gray Sludge" (LAH): If you do not follow the Fieser workup or use Rochelle's Salt (Potassium Sodium Tartrate) , aluminum hydroxides form a gelatinous matrix. This matrix physically traps organic product.
-
Fix: Add saturated Rochelle's salt solution and stir vigorously for 2 hours until two clear layers form [1].
-
-
Borate Esters (NaBH₄): Occasionally, the borate intermediate is stable and doesn't hydrolyze during a quick quench, leading to product loss in the aqueous layer.
-
Fix: Ensure the quench is acidic (pH 3-4) or warm the mixture slightly during the quench to break the B-O bonds [2].
-
-
Safety as a Yield Parameter: An LAH fire results in 0% yield. Always use a blast shield and never add water directly to solid LAH.
References
-
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581–595.[9] (Standard protocol for Aluminum Hydride workups).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
-
Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
-
Organic Syntheses , Coll. Vol. 10, p.460 (2004); Vol. 79, p.176 (2002). (Specific protocols for Rochelle Salt workup).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22973, Lithium aluminum hydride.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. LiAlHâ vs NaBHâ: A Comparative Analysis of Reducing Agents - Oreate AI Blog [oreateai.com]
- 3. A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction - Oreate AI Blog [oreateai.com]
- 4. NaBH4 is a weaker reducing agent than LiAlH4. It can be used to s... | Study Prep in Pearson+ [pearson.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Residual Solvent Analysis in [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol by GC-MS
Abstract
The control of residual solvents is a critical quality attribute in the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates. For a novel intermediate such as [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol, a substituted pyrimidine with specific physicochemical properties, selecting a robust and reliable analytical method is paramount for ensuring product safety and regulatory compliance. This guide provides an in-depth comparison of Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) as the primary analytical technique against the conventional HS-GC-Flame Ionization Detection (FID) method. It delves into the causality behind experimental choices, offers detailed protocols, and presents comparative data to guide researchers and drug development professionals in making informed methodological decisions. Furthermore, we briefly explore an emerging alternative, Molecular Rotational Resonance (MRR) spectroscopy, to provide a forward-looking perspective on the field.
The Imperative for Residual Solvent Control in Pharmaceutical Synthesis
Residual solvents are volatile organic compounds (VOCs) used or produced during the synthesis of drug substances or in the preparation of drug products.[1][2] Their presence, even in trace amounts, can impact the efficacy, stability, and, most importantly, the safety of the final pharmaceutical product.[3] Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3C and the United States Pharmacopeia (USP) chapter <467>, have established strict limits based on the solvent's toxicity.[1][4][5][6][7]
Solvents are classified into three categories:
-
Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental hazards.[6][8]
-
Class 2: Solvents to be limited in concentration due to their inherent toxicity.[6][8]
-
Class 3: Solvents with low toxic potential, generally limited to 5,000 ppm or 0.5%.[8][9]
The target molecule, this compound, is a complex heterocyclic compound likely synthesized through multi-step reactions that may involve various solvents.[10][11] Therefore, a highly specific and sensitive analytical method is required not only to quantify known solvents but also to identify any unexpected volatile impurities.
The Premier Choice: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
For the comprehensive analysis of residual solvents in a non-volatile matrix like our target pyrimidine intermediate, HS-GC-MS stands out as the superior technique. The choice of this hyphenated method is a deliberate one, driven by the need for both robust separation and unambiguous identification.
Causality Behind the Choice:
-
Static Headspace (HS) Sampling: This sample introduction technique is ideal as it physically separates the volatile solvents from the non-volatile API matrix.[3][12] The sample is dissolved in a high-boiling solvent and heated in a sealed vial, allowing the volatile residual solvents to partition into the gas phase (the "headspace").[9] An aliquot of this gas is then injected into the GC. This approach prevents contamination of the GC system with the complex API and avoids potential thermal degradation of the target molecule in the hot injector.[9]
-
Gas Chromatography (GC): This technique provides the powerful separation of the complex mixture of volatile solvents based on their boiling points and chemical affinity for the GC column's stationary phase.[13]
-
Mass Spectrometry (MS) Detection: This is the key advantage of the method. Unlike other common detectors, MS acts as a "molecular scale," fragmenting the eluting solvent molecules into a unique mass spectrum or "fingerprint." This allows for positive identification by comparing the obtained spectrum to a reference library. This specificity is invaluable for confirming the identity of known solvents and for identifying unknown peaks, a critical task during process development and troubleshooting.[4][14][15]
Workflow for HS-GC-MS Analysis
Caption: HS-GC-MS experimental workflow from sample preparation to final reporting.
Detailed Experimental Protocol: HS-GC-MS
This protocol is a self-validating system designed for accuracy and compliance.
-
Preparation of Standard Solutions:
-
Prepare a stock standard solution containing all potential residual solvents (based on the synthetic route) in a Class 3 solvent or a suitable high-boiling diluent.
-
Create a series of working standards by diluting the stock solution with the chosen sample diluent (e.g., DMI) to bracket the ICH concentration limits.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 2.0 mL of a suitable high-boiling point, anhydrous solvent such as 1,3-Dimethyl-2-imidazolidinone (DMI). DMI is selected for its high boiling point (225°C), excellent solvating power for a wide range of compounds, and minimal chromatographic interference.[16]
-
Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.
-
-
Instrumentation and Conditions:
-
Headspace Autosampler:
-
Vial Incubation Temperature: 100 °C
-
Vial Incubation Time: 45 minutes
-
Sample Loop Volume: 1.0 mL
-
Transfer Line Temperature: 120 °C
-
-
Gas Chromatograph:
-
Column: Agilent DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness. This mid-polarity column is designed for the analysis of volatile organic compounds.[9]
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Inlet Temperature: 250 °C
-
Split Ratio: 10:1
-
Oven Program: Initial 40 °C for 10 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 29–300 amu.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Analysis:
-
Identify each solvent by comparing its retention time and mass spectrum with those of the prepared standards and a reference library (e.g., NIST).
-
Quantify the concentration (in ppm) of each identified solvent using the linear regression curve generated from the analysis of the working standards.
-
Comparative Analysis: GC-MS vs. GC-FID
While HS-GC-MS is superior for development and investigation, HS-GC-FID is the established workhorse for routine quality control testing, as specified in USP <467>.[17] A Flame Ionization Detector (FID) is a robust and universal detector for carbon-containing compounds but provides no structural information.[12]
Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical technique.
Performance Parameter Comparison
| Parameter | Headspace GC-MS | Headspace GC-FID | Rationale & Justification |
| Specificity | Excellent | Poor | MS provides mass spectral data for definitive peak identification. FID response is non-specific and relies solely on retention time, which can be ambiguous.[4] |
| Identification Power | Confirms knowns and identifies unknowns via library matching. | Relies on retention time matching with known standards only. | For a new chemical entity, the ability to identify unexpected volatiles with MS is a significant advantage for process understanding and safety.[14][15] |
| Sensitivity | Very High (can be enhanced with SIM mode) | High | Both techniques offer sensitivity that meets regulatory requirements. MS in Single Ion Monitoring (SIM) mode can achieve even lower detection limits for specific targets.[18] |
| Robustness | Good | Excellent | FID is a simpler, more rugged detector, often requiring less maintenance, making it ideal for high-throughput QC environments. |
| Instrument Cost | Higher | Lower | The complexity of the mass spectrometer results in a higher initial capital investment and maintenance cost compared to the simpler FID. |
| Primary Application | Method Development, Confirmatory Analysis, Impurity Profiling | Routine Quality Control, Release Testing | GC-MS is the tool for investigation and validation, while GC-FID is the workhorse for repeated, defined tests.[4][17] |
A Glimpse into the Future: Molecular Rotational Resonance (MRR) Spectroscopy
Emerging technologies offer the potential to overcome the limitations of chromatography-based methods. Molecular Rotational Resonance (MRR) spectroscopy is a powerful, chromatography-free technique for residual solvent analysis.[19]
Principle: MRR measures the rotational transitions of gas-phase molecules excited by microwave radiation. Each molecule possesses a unique, structure-dependent rotational spectrum, providing an unambiguous fingerprint for identification and quantification.[19][20]
Comparison of Advanced Methods: GC-MS vs. MRR
| Parameter | Headspace GC-MS | Headspace MRR | Rationale & Justification |
| Analysis Time | 20-60 minutes | < 1 minute | MRR is a direct spectroscopic measurement, eliminating the time-consuming chromatographic separation step.[19] |
| Selectivity | Excellent | Exceptional | Both are highly selective. MRR's resolving power is so high it can easily differentiate between structural isomers, which can be challenging for GC. |
| Consumables | Requires GC columns, carrier gas, septa. | None | MRR does not require columns or compressed gases (other than for instrument operation), reducing long-term operational costs.[19] |
| Throughput | Moderate | Very High | The rapid analysis time makes MRR ideally suited for high-throughput screening during process development or QC release testing.[19] |
| Regulatory Acceptance | Well-Established | Emerging | GC-MS is a globally accepted compendial method. MRR is a newer technology currently gaining traction and is being explored as a valid alternative.[20] |
Conclusion
For the analysis of residual solvents in This compound , Headspace GC-MS represents the gold standard. Its unparalleled specificity provides the highest degree of confidence in both the identification and quantification of volatile impurities, which is essential during the development of a new pharmaceutical intermediate. The detailed protocol provided herein serves as a robust, self-validating framework for achieving accurate and compliant results.
While HS-GC-FID remains a cost-effective and reliable option for routine quality control of well-characterized processes, it lacks the investigatory power of MS. For any research, development, or troubleshooting scenario, the investment in GC-MS is justified by the richness and certainty of the data it provides. Looking ahead, innovative techniques like MRR spectroscopy promise to revolutionize high-throughput residual solvent analysis, offering a future of faster, more efficient, and chromatography-free workflows. The choice of method should always be guided by the specific analytical objective, balancing the need for speed, cost, and, above all, scientific integrity.
References
- GCMS Residual Solvent Analysis: What You Must Know. (2025, September 29). Vertex AI Search.
- Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu.
- Grodowska, K., & Parczewski, A. (2003, March 15). Residual solvent testing: a review of gas-chromatographic and alternative techniques. Acta Poloniae Pharmaceutica.
- Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23).
- Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu.
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe).
- Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. (2025, December 9). Brightspec.
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
- Sample Preparation Problem in Residual Solvents Analysis. (2008, October 22).
- USP General Chapters 467 Residual Solvents and 1467 Residual Solvents-Verification of Compendial Procedures. US Pharmacopeia (USP).
- Residual Solvent Analysis Inform
- Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS.
- A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities.
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
- Residual Solvents: Alternate Validated Methods. (2019, November 1). Eurofins.
- Residual solvent analysis by GC-Headspace. Scharlab.
- Ketola, R. A., et al. (2000). Analysis of residual solvents in pharmaceuticals with purge-and-membrane mass spectrometry. Journal of Mass Spectrometry, 35(8), 959-966.
- The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and St
- All About USP 467 Residual Solvent: Regulatory and Application Upd
- Residual Analysis for Static Headspace GC Applic
- Solvents for Headspace GC. infoPoint.
- Residual Solvents Testing. TCA Lab / Alfa Chemistry.
- USP-NF Stimuli Article on Analysis of Residual Solvents. (2025, March 26). ECA Academy.
- USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9).
- Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019, August 9). European Medicines Agency (EMA).
- Analytical Methods. (2010, January 15). RSC Publishing.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Kasprzyk-Hordern, B., Dinsdale, R. M., & Guwy, A. J. (2008). Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewater. Analytical and Bioanalytical Chemistry, 391(4), 1293-1308.
- Pyrimidine - Wikipedia. Wikipedia.
- USP General Chapters: <467> RESIDUAL SOLVENTS. (2008, July 1). uspbpep.com.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Modi, V. B., et al. (2012). Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl). Der Pharma Chemica, 4(1), 511-516.
- Bakavoli, M., et al. (2008).
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
Sources
- 1. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. usp.org [usp.org]
- 6. itwreagents.com [itwreagents.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 16. almacgroup.com [almacgroup.com]
- 17. gcms.cz [gcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. brightspec.com [brightspec.com]
- 20. USP-NF Stimuli Article on Analysis of Residual Solvents - ECA Academy [gmp-compliance.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
